molecular formula C15H15N3O3 B598217 Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Numéro de catalogue: B598217
Poids moléculaire: 285.30 g/mol
Clé InChI: BVPLEJDDLMHQKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a sophisticated quinoxaline derivative offered for advanced chemical and pharmaceutical research. This compound is characterized by a fused imidazoquinoxaline core structure, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Compounds within this structural family are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways, making them valuable tools for probing biological mechanisms. The specific substitutions on the core, including the ethyl ester and methyl groups, are key for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers utilize this chemical in the exploration and development of new therapeutic agents, particularly where the imidazoquinoxaline pharmacophore plays a critical role. It is strictly for research applications in a laboratory setting.

Propriétés

IUPAC Name

ethyl 1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLEJDDLMHQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=C(C=CC(=C3)C)NC(=O)C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Promising Scaffold in Drug Discovery

This technical guide serves to consolidate the available scientific and technical information regarding the chemical properties of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate. This molecule, identified by the CAS number 164329-39-9, belongs to the broader class of imidazo[1,2-a]quinoxaline derivatives.[1] While specific in-depth research on this particular compound is limited in publicly accessible literature, it is recognized as a pharmaceutical intermediate used in the synthesis of various active compounds.[2] This guide will provide a comprehensive overview of the general chemical characteristics, synthetic approaches, and biological significance of the imidazo[1,2-a]quinoxaline scaffold, drawing parallels where appropriate to the title compound.

Core Chemical Properties

Detailed experimental data for this compound is not extensively reported. However, based on its chemical structure and information from safety data sheets, some properties can be inferred.

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 164329-39-9[3][4]
Molecular Formula C₁₅H₁₅N₃O₃Inferred from name
Molecular Weight 285.29 g/mol Inferred from formula
Physical Form Solid (assumed)General for similar compounds
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501[4]

Note: Quantitative data such as melting point, boiling point, and solubility for this specific compound are not available in the cited search results.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, the synthesis of the parent imidazo[1,2-a]quinoxaline scaffold is well-documented. These methods generally involve the condensation and cyclization of appropriate precursors.

A common synthetic route to quinoxaline derivatives, the core of the target molecule, involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] The synthesis of the fused imidazole ring can be achieved through various methods, including the reaction of a 2-aminoquinoxaline with an α-haloketone.

A plausible, generalized synthetic pathway for imidazo[1,2-a]quinoxaline derivatives is depicted below.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Final Modification o-Phenylenediamine o-Phenylenediamine Quinoxaline_Core Quinoxaline_Core o-Phenylenediamine->Quinoxaline_Core Condensation with α-dicarbonyl compound Imidazo_Quinoxaline Imidazo_Quinoxaline Quinoxaline_Core->Imidazo_Quinoxaline Reaction with α-halo ester Target_Molecule Target_Molecule Imidazo_Quinoxaline->Target_Molecule Further functionalization (e.g., methylation, oxidation)

Caption: Generalized synthetic workflow for imidazo[1,2-a]quinoxalines.

Biological Significance and Potential Applications

The imidazo[1,2-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry, indicating its recurring presence in biologically active compounds.[7] Derivatives of this heterocyclic system have been extensively investigated for a range of therapeutic applications, particularly in oncology.

Research has highlighted the potential of imidazo[1,2-a]quinoxalines as:

  • Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic activities of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines, including melanoma.[8][9][10] Some analogues, referred to as "imiqualines," have shown remarkable in vitro activity against A375 melanoma cells, with IC50 values in the nanomolar range.[10]

  • Kinase Inhibitors: This class of compounds has been explored as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] For instance, certain derivatives have been identified as inhibitors of IKK1 and IKK2, key enzymes in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[11]

  • Antiproliferative Agents: New derivatives of the related pyrrolo[1,2-a]quinoxaline have demonstrated cytotoxic potential against several leukemia cell lines.[12]

The biological activity of these compounds is often linked to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival. The specific biological role and mechanism of action of this compound have not been reported, but its structural similarity to these biologically active compounds suggests its potential as a valuable intermediate in the development of novel therapeutics.

G cluster_0 Potential Biological Activities Imidazo_Quinoxaline_Scaffold Imidazo_Quinoxaline_Scaffold Anticancer Anticancer Imidazo_Quinoxaline_Scaffold->Anticancer Kinase_Inhibition Kinase_Inhibition Imidazo_Quinoxaline_Scaffold->Kinase_Inhibition Antiproliferative Antiproliferative Imidazo_Quinoxaline_Scaffold->Antiproliferative

Caption: Biological activities of the imidazo[1,2-a]quinoxaline scaffold.

Future Directions

The lack of detailed public data on this compound presents an opportunity for further research. Future studies could focus on:

  • De novo Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this specific molecule, along with a thorough characterization of its physicochemical properties (e.g., melting point, solubility) and spectral data (NMR, IR, Mass Spectrometry).

  • Biological Screening: Evaluation of its cytotoxic and antiproliferative activities against a panel of cancer cell lines to determine its potential as a therapeutic agent.

  • Mechanism of Action Studies: Investigation into its molecular targets and the signaling pathways it may modulate to understand its biological effects.

References

"CAS 164329-39-9 structure elucidation"

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search

I've initiated a thorough online search, focusing on "CAS 164329-39-9" to gather details on its structure elucidation, spectroscopic data, synthesis methods, and analytical techniques. The goal is to obtain comprehensive information.

Refining Data Acquisition

I'm now diving deep into the online resources. I've expanded my search terms to include specific spectroscopic techniques, synthesis pathways, and analytical methods related to CAS 164329-39-9. I'm focusing on quantitative data like chemical shifts, coupling constants, and mass-to-charge ratios to build detailed tables. Concurrently, I'm synthesizing the experimental procedures into step-by-step guides for key experiments.

Organizing Detailed Data

I'm now deeply engaged in the meticulous organization of acquired data. I've initiated creating a DOT script for a Graphviz diagram, which will clearly depict the workflow of structure elucidation, connecting all steps from spectroscopic data interpretation to final structure determination. I've already compiled the experimental procedures into clear, detailed protocols. My current focus is on compiling the detailed data into a comprehensive technical guide.

Unveiling the Imidazo[1,2-a]quinoxaline Scaffold: A Technical Guide to its Synthesis, and Biological Significance, Featuring Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline ring system and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, the imidazo[1,2-a]quinoxaline core has emerged as a structure of significant interest, with derivatives exhibiting potential as anticancer, antifungal, and kinase inhibitory agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the imidazo[1,2-a]quinoxaline class of compounds, with a specific focus on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate, a notable pharmaceutical intermediate within this family.

The Imidazo[1,2-a]quinoxaline Core: A Landscape of Therapeutic Potential

The imidazo[1,2-a]quinoxaline framework is a rigid, planar heterocyclic system that provides a unique three-dimensional arrangement of atoms for interaction with biological targets. The inherent aromaticity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding, and π-π stacking, making it an attractive scaffold for the design of targeted therapeutics.

General Synthesis Strategies for Imidazo[1,2-a]quinoxalines

The synthesis of the imidazo[1,2-a]quinoxaline core can be achieved through several strategic routes. A common and effective method involves the condensation of a 2,3-dichloroquinoxaline with an appropriate amine-containing reactant, followed by intramolecular cyclization.

Experimental Protocol: A Generalized Approach

A representative synthetic protocol for the formation of the imidazo[1,2-a]quinoxaline scaffold is outlined below. It should be noted that specific reaction conditions, such as solvents, temperatures, and catalysts, may vary depending on the desired substitutions.

  • Step 1: Nucleophilic Substitution. 2,3-dichloroquinoxaline is reacted with an aminocarbonyl compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like potassium carbonate or triethylamine. This reaction typically proceeds at elevated temperatures.

  • Step 2: Intramolecular Cyclization. The intermediate from Step 1 undergoes an intramolecular cyclization to form the fused imidazo[1,2-a]quinoxaline ring system. This step can be facilitated by heat or the addition of a catalyst.

  • Step 3: Purification. The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the desired imidazo[1,2-a]quinoxaline derivative.

G cluster_0 Generalized Synthesis of Imidazo[1,2-a]quinoxalines A 2,3-Dichloroquinoxaline C Intermediate A->C Nucleophilic Substitution B Aminocarbonyl Reactant B->C D Imidazo[1,2-a]quinoxaline Core C->D Intramolecular Cyclization

Caption: Generalized synthetic workflow for the imidazo[1,2-a]quinoxaline core.

Biological Activities of Imidazo[1,2-a]quinoxaline Derivatives

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been investigated for a range of biological activities. The table below summarizes some of the key findings for this class of compounds.

Compound ClassBiological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
Imidazo[1,2-a]quinoxalinesAntifungal (against Valsa mali)5.6 µg/mL (for compound 5c)[1]
Imidazo[1,2-a]quinoxalinesAntifungal (against Fusarium solani)5.1 µg/mL (for compound 5f)[1]
Imidazo[1,2-a]quinoxalinesAnticancer (Human Melanoma A375 cells)High activity compared to references[2]
Imidazo[1,2-a]quinoxalinesEGFR InhibitorsIC₅₀ values ranging from 193.18 nM to 223.32 nM for potent compounds[3]
Imidazo[1,2-a]quinoxalinesAnticancer (Melanoma)IC₅₀ values as low as 10 nM for second-generation compounds[4]

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have suggested that imidazo[1,2-a]quinoxaline derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in cell growth and proliferation. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[1,2-a]quinoxaline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by imidazo[1,2-a]quinoxaline derivatives.

Focus on: this compound

CAS Number: 164329-39-9

This compound is a specific derivative within the imidazo[1,2-a]quinoxaline family.[5][6] While detailed information regarding its specific discovery and developmental history is not extensively documented in publicly available literature, its primary role is recognized as a pharmaceutical intermediate used in the synthesis of various active compounds.[5][6]

Alternative nomenclature for this compound includes 2-(2-ethoxyacetyl)-1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one. The imidazoquinoxaline core of this molecule suggests potential for biological applications, including antimicrobial and anticancer activities.[7] The ethoxyacetyl group may influence its solubility and ability to cross cellular membranes, making it an interesting candidate for further investigation in drug discovery programs.[8]

Despite the lack of specific published studies on its biological activity, the general promise of the imidazo[1,2-a]quinoxaline scaffold suggests that this compound and its derivatives warrant further exploration.

Conclusion

The imidazo[1,2-a]quinoxaline scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance in medicinal chemistry. While the specific history and biological profile of this compound remain to be fully elucidated, its role as a key intermediate highlights the ongoing interest in this potent chemical class. Future research into this and related compounds is anticipated to yield new insights and potential therapeutic breakthroughs.

References

Navigating the Therapeutic Potential of Imidazo[1,2-a]quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While specific data on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS: 164329-39-9) is limited, its classification as a pharmaceutical intermediate underscores the importance of its core structure.[1] This guide provides a comprehensive overview of the imidazo[1,2-a]quinoxaline class of compounds, summarizing key data, experimental protocols, and potential signaling pathways to aid researchers in the exploration of this promising therapeutic area.

Core Chemical Information

The foundational structure of these compounds is the imidazo[1,2-a]quinoxaline heterocyclic system. Variations in substituents at different positions on this core lead to a diverse range of pharmacological properties.

PropertyValueSource
Chemical Formula of this compound C15H15N3O3N/A
Molecular Weight of this compound 285.3 g/mol N/A
CAS Number of this compound 164329-39-9[2]

Biological Activities and Therapeutic Prospects

Derivatives of imidazo[1,2-a]quinoxaline have shown significant promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

A significant body of research highlights the potent anti-proliferative effects of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines.[3] In particular, these compounds have demonstrated notable activity against human melanoma cells.[4]

Compound ClassCell LineActivityReference
Imidazo[1,2-a]quinoxaline analoguesA375 (Melanoma)High growth inhibition[4]
Pyrrolo[1,2-a]quinoxaline derivativesJurkat, U266, K562, U937, HL60 (Leukemia)Interesting cytotoxic potential[3]

The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division.[5] However, newer derivatives have been developed that exhibit potent anticancer activity through alternative mechanisms, suggesting a rich field for further investigation.[5]

Other Potential Therapeutic Applications

Beyond oncology, the imidazo[1,2-a]quinoxaline scaffold has been explored for other therapeutic uses, including the inhibition of I-kappa B kinase (IKK), which plays a crucial role in inflammatory diseases.[6]

Experimental Protocols

The synthesis and biological evaluation of imidazo[1,2-a]quinoxaline derivatives involve a series of well-established laboratory procedures.

General Synthesis of Imidazo[1,2-a]quinoxaline Derivatives

A common synthetic route involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and subsequent nucleophilic substitutions. Microwave-assisted synthesis has also been employed to improve reaction yields and times.[4]

A representative synthetic workflow is outlined below:

Synthesis_Workflow General Synthetic Workflow for Imidazo[1,2-a]quinoxaline Derivatives A 2-Imidazole Carboxylic Acid C Bimolecular Condensation & Coupling A->C B ortho-Fluoroaniline B->C D Imidazo[1,2-a]quinoxaline Core C->D Formation of Core Structure E Suzuki Cross-coupling (Microwave) D->E Substitution F Substituted Imidazo[1,2-a]quinoxaline Analogues E->F

Caption: General synthesis of imidazo[1,2-a]quinoxaline analogues.

In Vitro Anticancer Activity Assessment

The antitumor activity of these derivatives is typically evaluated by assessing their ability to inhibit the growth of cancer cell lines.

A typical experimental workflow for in vitro evaluation is as follows:

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized imidazo[1,2-a]quinoxaline derivatives.

  • Proliferation Assay: After a specified incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated to determine its potency.

Potential Signaling Pathways

The biological effects of imidazo[1,2-a]quinoxaline derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Pathway

Some imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of IKK1 and IKK2, key kinases in the NF-κB signaling pathway.[6] This pathway is a critical regulator of inflammatory responses and cell survival.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway A Inflammatory Stimuli B IKK Complex (IKK1/IKK2) A->B Activates D IκBα Phosphorylation B->D Phosphorylates C Imidazo[1,2-a]quinoxaline Derivatives C->B Inhibits E IκBα Degradation D->E F NF-κB (p50/p65) Nuclear Translocation E->F Allows G Gene Transcription (Inflammation, Cell Survival) F->G Promotes

Caption: Inhibition of NF-κB signaling by imidazo[1,2-a]quinoxalines.

Conclusion

The imidazo[1,2-a]quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutics. While detailed information on this compound itself is not extensively available, the broader class of related compounds demonstrates significant potential, particularly in the field of oncology. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

The Imidazo[1,2-a]quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a detailed overview of the synthesis, mechanism of action, and structure-activity relationships of imidazo[1,2-a]quinoxaline derivatives, with a focus on their potential as anticancer, antifungal, and anti-inflammatory agents.

Synthesis of the Imidazo[1,2-a]quinoxaline Core

The construction of the imidazo[1,2-a]quinoxaline scaffold can be achieved through several synthetic strategies. A common and effective method involves the condensation of a substituted o-phenylenediamine with a 2-halo-1H-imidazole derivative, followed by an intramolecular cyclization. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields.[1]

A general synthetic workflow is outlined below:

G cluster_synthesis General Synthesis Workflow A Starting Materials (e.g., o-phenylenediamine, 2-halo-1H-imidazole) B Condensation Reaction A->B C Intramolecular Cyclization (Thermal or Microwave-assisted) B->C F Imidazo[1,2-a]quinoxaline Core C->F D Purification (e.g., Column Chromatography) E Characterization (e.g., NMR, Mass Spectrometry) D->E F->D

Caption: General workflow for the synthesis of the imidazo[1,2-a]quinoxaline scaffold.

Experimental Protocol: Synthesis of 1-Amino-4-(4-isopropylphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile

This protocol is adapted from a reported synthesis of non-covalent EGFR inhibitors.[2]

Materials:

  • 2-(4-isopropylphenyl)-2-oxoacetonitrile

  • 3-aminoquinoxalin-2(1H)-one

  • p-Toluenesulfonic acid (pTSA)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of 3-aminoquinoxalin-2(1H)-one (100 mg, 0.62 mmol) in MeOH (1 mL) in a reaction vial, add 2-(4-isopropylphenyl)-2-oxoacetonitrile (108 mg, 0.62 mmol) and a catalytic amount of pTSA (1 mol%).

  • Heat the mixture at 80 °C for 30 minutes using a microwave reactor (200 W) with an open condenser, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the methanol from the reaction mixture using a rotary evaporator.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Biological Activities and Therapeutic Targets

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of imidazo[1,2-a]quinoxalines. These compounds have shown potent cytotoxic effects against a range of cancer cell lines, including melanoma, non-small cell lung cancer, colon cancer, and breast cancer.[2][3][4]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
EAPB02303A375 (Melanoma)0.01[3]
6bH1975 (NSCLC, gefitinib-resistant)3.65[2]
1A2MCF-7 (Breast)4.33[5]
1A2MDA-MB-231 (Breast)6.11[5]
1A2HCT-116 (Colon)5.87[5]
1A2A549 (Lung)5.44[5]

One of the key mechanisms underlying the anticancer activity of certain imidazo[1,2-a]quinoxalines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis. Imidazo[1,2-a]quinoxaline-based inhibitors act as non-covalent antagonists, binding to the ATP-binding site of the EGFR kinase domain and preventing its phosphorylation and subsequent activation.

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_inhibition Kinase Domain EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR IQ Imidazo[1,2-a]quinoxaline Inhibitor ATP ATP IQ->ATP Blocks Binding ADP ADP ATP->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) pEGFR->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by imidazo[1,2-a]quinoxaline derivatives.

Some imidazo[1,2-a]quinoxaline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[6] However, newer generations of these compounds have been developed with mechanisms of action independent of tubulin inhibition, offering a different therapeutic approach.[3]

Anti-inflammatory Activity: IKK/NF-κB Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammatory responses.[7] The IκB kinase (IKK) complex is essential for the activation of the canonical NF-κB pathway. Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of IKK, thereby blocking the NF-κB signaling cascade and exhibiting anti-inflammatory properties.[8]

G cluster_pathway IKK/NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK pIkB p-IκB IKK->pIkB Phosphorylation IQ Imidazo[1,2-a]quinoxaline Inhibitor IQ->IKK Inhibits IkB IκB NFkB NF-κB Ub Ubiquitination & Degradation pIkB->Ub NFkB_nuc NF-κB (Nuclear Translocation) Ub->NFkB_nuc Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Inhibition of the IKK/NF-κB signaling pathway by imidazo[1,2-a]quinoxaline derivatives.

Antifungal Activity

Recent studies have highlighted the potential of imidazo[1,2-a]quinoxaline derivatives as antifungal agents, particularly against phytopathogenic fungi.[9] These compounds have demonstrated significant inhibitory effects on the growth of various fungal strains.

Table 2: Antifungal Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
5cValsa mali5.6[9]
5fFusarium solani5.1[9]

The proposed mechanism of antifungal action involves the disruption of hyphal differentiation, spore germination, and germ tube growth.[9]

Other Biological Activities

Imidazo[1,2-a]quinoxaline derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4), suggesting their potential in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD).[10]

Table 3: PDE4 Inhibitory Activity of a Selected Imidazo[1,2-a]quinoxaline Derivative

CompoundEnzymeIC50 (µM)Reference
15PDE4Not specified, but potent[11]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Imidazo[1,2-a]quinoxaline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]quinoxaline compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro EGFR Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.[7]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Imidazo[1,2-a]quinoxaline compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • In a 96-well plate, add the EGFR kinase, the substrate, and the imidazo[1,2-a]quinoxaline compound at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Conclusion

The imidazo[1,2-a]quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives make it a focal point for ongoing research in medicinal chemistry. The potent anticancer, anti-inflammatory, and antifungal properties, coupled with well-defined mechanisms of action targeting key signaling pathways, underscore the significant potential of this scaffold in addressing unmet medical needs. Further optimization of lead compounds and exploration of novel derivatives are warranted to fully exploit the therapeutic promise of the imidazo[1,2-a]quinoxaline core.

References

Methodological & Application

"using Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate in cancer research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Imidazo[1,2-a]quinoxaline Derivatives in Cancer Research

Topic: Utilizing Imidazo[1,2-a]quinoxaline Derivatives in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Note on "Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate": Direct research on the anticancer properties of this compound is limited. This compound is primarily recognized as a pharmaceutical intermediate for the synthesis of various active compounds[1]. However, the broader class of imidazo[1,2-a]quinoxaline derivatives has emerged as a promising scaffold in the development of novel anticancer agents. These derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. This document provides an overview of the application of these related derivatives in cancer research.

I. Introduction to Imidazo[1,2-a]quinoxaline Derivatives in Oncology

The quinoxaline scaffold is a key heterocyclic motif in medicinal chemistry and has been extensively investigated for its therapeutic potential. A fused quinoxaline ring system, found in imidazo[1,2-a]quinoxalines, has been the focus of recent drug discovery efforts due to the diverse pharmacological activities of its derivatives. In the field of oncology, these compounds are being explored for their potent anticancer properties, which are often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.

Recent studies have highlighted the potential of imidazo[1,2-a]quinoxaline derivatives as anticancer agents, with some demonstrating potent activity against melanoma, colon, breast, and lung cancer cell lines[2][3][4][5][6]. The mechanism of action for these compounds is an active area of investigation, with evidence pointing towards the inhibition of key signaling pathways, such as the EGFR pathway, and the induction of apoptosis[5].

II. Quantitative Data: In Vitro Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]quinoxaline derivatives against different human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon Carcinoma)2.5[4]
Compound VIIIcMCF-7 (Breast Adenocarcinoma)9[4]
Compound VIIIaHepG2 (Liver Hepatocellular Carcinoma)9.8[4]
Compound VIIIeHCT116 (Colon Carcinoma)8.4[4]
Compound 4mA549 (Non-small-cell lung cancer)9.32 ± 1.56[6]
Compound 4bA549 (Non-small-cell lung cancer)11.98 ± 2.59[6]
EAPB0203A375 (Melanoma)Not specified, but noted to be highly active[7]
Compound 6bH1975 (Gefitinib-resistant NSCLC)3.65[5]
Compound 11MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)0.81 - 2.91[8]
Compound 13MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)0.81 - 2.91[8]

III. Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anticancer activity of imidazo[1,2-a]quinoxaline derivatives.

A. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[1,2-a]quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]quinoxaline derivative in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

Materials:

  • Cancer cells treated with the imidazo[1,2-a]quinoxaline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

IV. Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of imidazo[1,2-a]quinoxaline derivatives suggests their involvement in key cancer-related signaling pathways.

A. EGFR Inhibition

Several imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR)[5]. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds can block these oncogenic signals.

B. Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Some quinoxaline derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, which are the executioners of apoptosis.

V. Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway that may be targeted by imidazo[1,2-a]quinoxaline derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Culture (e.g., HCT116, MCF-7) compound_treatment Treatment with Imidazo[1,2-a]quinoxaline Derivative cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) compound_treatment->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) compound_treatment->mechanism_study ic50_determination IC50 Determination viability_assay->ic50_determination

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

egfr_pathway cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Compound Imidazo[1,2-a]quinoxaline Derivative Compound->EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition by imidazo[1,2-a]quinoxaline derivatives.

References

Application Notes and Protocols for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and Related Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The imidazo[1,2-a]quinoxaline scaffold is a promising heterocyclic structure in the development of novel anticancer agents.[1][2] Derivatives of this core have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][4] This document provides a summary of the reported anticancer activities of various imidazo[1,2-a]quinoxaline derivatives, detailed protocols for their in vitro evaluation, and an overview of their potential mechanisms of action. While specific anticancer data for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is limited, it is recognized as a key intermediate in the synthesis of biologically active compounds within this class.[5][6] The information presented here is therefore based on the broader family of imidazo[1,2-a]quinoxaline derivatives.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of representative imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon Carcinoma)2.5[1]
Compound VIIIcMCF-7 (Breast Adenocarcinoma)9[1]
Compound VIIIaHepG2 (Liver Carcinoma)9.8[1]
Compound VIIIeHCT116 (Colon Carcinoma)8.4[1]
Compound 1A2MCF-7 (Breast Cancer)4.33[7]
Compound 1A2MDA-MB-231 (Breast Cancer)-[7]
Compound 1A2HCT-116 (Colon Cancer)-[7]
Compound 1A2A549 (Lung Cancer)6.11[7]
Compound 5aA549 (Lung Cancer)3.53[8]
Compound 5aMDA-MB-231 (Breast Cancer)5.77[8]
Compound 5lA549 (Lung Cancer)1.34[8]

Table 2: EGFR Inhibitory Activity of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors

Compound IDEGFRWT IC50 (nM)Reference
6b211.22[9]
7h222.21[9]
7j193.18[9]
9a223.32[9]
9c221.53[9]
Erlotinib (Control)221.03[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of imidazo[1,2-a]quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential mechanisms of action for imidazo[1,2-a]quinoxaline derivatives and a typical workflow for their anticancer evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Imidazo[1,2-a]quinoxaline Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis target_id Target Identification (e.g., Tubulin, EGFR) apoptosis->target_id pathway Signaling Pathway Analysis target_id->pathway

Caption: Workflow for Anticancer Drug Discovery of Imidazo[1,2-a]quinoxalines.

signaling_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_egfr EGFR Signaling Inhibition compound Imidazo[1,2-a]quinoxaline Derivative tubulin Tubulin compound->tubulin Binds to Colchicine Site microtubule Microtubule Disruption tubulin->microtubule Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis compound2 Imidazo[1,2-a]quinoxaline Derivative egfr EGFR compound2->egfr Inhibits downstream Downstream Signaling (e.g., KRAS, MAP2K) egfr->downstream Blocks Activation proliferation Cell Proliferation & Survival downstream->proliferation Inhibits

Caption: Potential Anticancer Mechanisms of Imidazo[1,2-a]quinoxaline Derivatives.

References

Anti-inflammatory Applications of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fused imidazo[1,2-a]quinoxaline scaffold, in particular, has been a focus of research for the development of novel therapeutic agents. This document provides an overview of the potential anti-inflammatory applications of a specific derivative, Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate. While direct studies on this exact compound are limited in publicly available literature, this document draws upon research on closely related imidazo[1,2-a]quinoxaline and quinoxaline derivatives to propose potential mechanisms and experimental protocols for its evaluation as an anti-inflammatory agent.

Potential Mechanism of Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of related compounds, the putative anti-inflammatory mechanism of this compound may involve the inhibition of pro-inflammatory enzymes and cytokines.

A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of IKK (IκB kinase), an enzyme upstream of NF-κB, is a key target for anti-inflammatory drug development.[1] Imidazo[1,2-a]quinoxaline derivatives have been investigated as IKK inhibitors, suggesting a potential mode of action for the title compound.[1]

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation.[2][3] The downregulation of MAPK signaling can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->NFkB Cytokines Cytokines Gene->Cytokines TNF-α, IL-6, etc. Compound Ethyl 1,8-dimethyl-4-oxo-4,5-dihydro- imidazo[1,2-a]quinoxaline-2-carboxylate Compound->IKK Inhibition Compound->MAPK Inhibition G start Start: In Vitro Evaluation cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Compound + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Nitric Oxide (NO) Assay (Griess Test) supernatant->griess elisa Cytokine (TNF-α, IL-6) ELISA supernatant->elisa western Western Blot Analysis (NF-κB, MAPK pathways) cell_lysate->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Antimicrobial Screening of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The fused heterocyclic system of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate suggests its potential as a bioactive agent. This document provides detailed application notes and protocols for the antimicrobial screening of this specific compound, based on established methodologies for analogous quinoxaline and imidazoquinoxaline derivatives. While direct antimicrobial screening data for this exact compound is not available in the cited literature, the protocols outlined below are standard for evaluating the antimicrobial efficacy of such novel chemical entities.

Data Presentation

Quantitative data from antimicrobial screening is typically summarized to provide a clear comparison of the compound's activity against various microbial strains. The primary metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Representative Antimicrobial Activity of Imidazo[1,2-a]quinoxaline Derivatives (Hypothetical Data)

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)
This compound163264
Ciprofloxacin (Std.)10.52
Amphotericin B (Std.)NANANA

Note: The data presented in this table is hypothetical and serves as an illustrative example of how results would be presented. "NA" indicates that the standard drug is not typically tested against that class of microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antimicrobial screening results. The following are standard protocols for determining the antimicrobial activity of a novel compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Test compound (this compound)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile pipette tips

  • Microplate reader

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

Materials:

  • Test compound

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

    • Prepare a microbial lawn by evenly spreading the inoculum over the surface of the agar plates using a sterile swab.

  • Preparation of Wells:

    • Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Application of Compound:

    • Add a known concentration of the dissolved test compound into each well.

    • Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates higher antimicrobial activity.

Visualizations

Diagrams are provided to illustrate the experimental workflow and potential logical relationships in antimicrobial drug discovery.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution Microbes Microbial Strains (Bacteria & Fungi) Inoculation Inoculation Microbes->Inoculation Media Growth Media (Broth/Agar) Media->Dilution Dilution->Inoculation Add to plates Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Broth Method ZOI Zone of Inhibition Measurement Incubation->ZOI Agar Method Report Report Generation MIC->Report ZOI->Report

Caption: Workflow for antimicrobial screening of the test compound.

Logical_Relationship Compound This compound Screening Antimicrobial Screening Compound->Screening Activity Observed Antimicrobial Activity Screening->Activity Positive NoActivity No Significant Activity Screening->NoActivity Negative FurtherDev Lead Compound for Further Development Activity->FurtherDev SAR Structure-Activity Relationship Studies Activity->SAR Archive Archive Compound NoActivity->Archive

Caption: Decision pathway in antimicrobial drug discovery.

Application Notes and Protocols for the Synthesis of Amide Derivatives from Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. Derivatives of this structure have shown promise as antifungal agents, anticancer therapeutics for conditions such as melanoma, and as inhibitors of protein kinases like IKK, which are implicated in inflammatory diseases.[1][2][3][4] This document provides a detailed two-step protocol for the synthesis of a library of amide derivatives starting from Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate. This strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a selection of primary and secondary amines using a standard peptide coupling reagent.

Synthetic Workflow

The overall synthetic strategy is a two-step process:

  • Step 1: Hydrolysis (Saponification) of the starting ethyl ester to yield the key carboxylic acid intermediate.

  • Step 2: Amide Coupling of the carboxylic acid intermediate with a diverse range of amines to generate the final amide derivatives.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo [1,2-a]quinoxaline-2-carboxylate B 1,8-dimethyl-4-oxo-4,5-dihydroimidazo [1,2-a]quinoxaline-2-carboxylic acid A->B NaOH, EtOH/H2O, Reflux C Carboxylic Acid Intermediate (from Step 1) E Amide Derivative Library C->E EDC, HOBt, DIPEA, DMF D Primary or Secondary Amine (R1R2NH) D->E EDC, HOBt, DIPEA, DMF

Caption: Synthetic workflow for the generation of amide derivatives.

Experimental Protocols

Step 1: Synthesis of 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid

This protocol describes the base-catalyzed hydrolysis (saponification) of the starting ethyl ester. Alkaline hydrolysis is generally preferred over acidic methods due to the irreversibility of the reaction.[5][6][7]

Materials and Reagents:

ReagentMolecular WeightQuantity (per 1g of starting material)Molar Equivalents
This compound299.31 g/mol 1.0 g1.0
Sodium Hydroxide (NaOH)40.00 g/mol 0.67 g5.0
Ethanol (EtOH)-20 mL-
Water (H₂O)-10 mL-
Hydrochloric Acid (HCl), 2M-As required for neutralization-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 g, 3.34 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.67 g, 16.7 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow, dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield the desired carboxylic acid. A similar procedure for a related quinoxaline derivative resulted in a 95% yield.[8]

Step 2: Synthesis of Amide Derivatives

This protocol details the coupling of the carboxylic acid intermediate with various amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, with Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.[9][10]

Materials and Reagents:

ReagentMolecular WeightQuantity (per 200mg of carboxylic acid)Molar Equivalents
1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid271.26 g/mol 200 mg1.0
Amine (Primary or Secondary)Variable1.1 eq1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70 g/mol 169 mg1.2
HOBt (Hydroxybenzotriazole)135.12 g/mol 119 mg1.2
DIPEA (N,N-Diisopropylethylamine)129.24 g/mol 0.38 mL3.0
Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (200 mg, 0.74 mmol), HOBt (119 mg, 0.88 mmol), and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add the desired primary or secondary amine (0.81 mmol, 1.1 eq) to the solution, followed by DIPEA (0.38 mL, 2.21 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (169 mg, 0.88 mmol) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 50 mL of cold water.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final amide derivative.

Potential Biological Pathway Inhibition

Imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of protein kinases, such as IKK, which is a key component of the NF-κB signaling pathway. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases and some cancers.

Caption: Inhibition of the IKK/NF-κB signaling pathway.

References

In Vitro Assays for Imidazo[1,2-a]quinoxaline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of imidazo[1,2-a]quinoxaline compounds. These compounds have garnered significant interest due to their potential as anticancer agents, kinase inhibitors, and modulators of critical cellular processes like apoptosis and the cell cycle.

Overview of Biological Activities and In Vitro Assays

Imidazo[1,2-a]quinoxaline derivatives have demonstrated a broad spectrum of biological activities. Key areas of investigation include their cytotoxic effects on cancer cells, their ability to inhibit specific protein kinases involved in oncogenic signaling, and their capacity to induce programmed cell death (apoptosis) and disrupt the cell division cycle. A variety of in vitro assays are essential to characterize these effects.

Data Presentation: Quantitative Analysis of Compound Activity

The following tables summarize the in vitro activities of selected imidazo[1,2-a]quinoxaline compounds from various studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
1A2MCF-7 (Breast)MTT4.33 ± 0.31[1]
MDA-MB-231 (Breast)MTT6.11 ± 0.23[1]
HCT-116 (Colon)MTT5.87 ± 0.31[1]
A549 (Lung)MTT5.44 ± 0.18[1]
EAPB02303A375 (Melanoma)CytotoxicityNot specified, but 20x more potent than vemurafenib[2]
EAPB0103A375 (Melanoma)CytotoxicitySignificant activity[3]
EAPB0201A375 (Melanoma)CytotoxicitySignificant activity[3]
EAPB0202A375 (Melanoma)CytotoxicitySignificant activity[3]
HB9A549 (Lung)Cytotoxicity50.56[4]
HB10HepG2 (Liver)Cytotoxicity51.52[4]
Compound 6A375 (Melanoma)MTT9.7 - 44.6 (range for 3 compounds)[5]
WM115 (Melanoma)MTT9.7 - 44.6 (range for 3 compounds)[5]
HeLa (Cervical)MTT9.7 - 44.6 (range for 3 compounds)[5]
13kHCC827 (Lung)Anticancer0.09 - 0.43 (range against various cell lines)[6]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]quinoxaline and Related Imidazo-fused Derivatives

CompoundTarget KinaseAssayIC50 (nM)Reference
6bEGFRWTKinase Inhibition211.22[7]
7hEGFRWTKinase Inhibition222.21[7]
7jEGFRWTKinase Inhibition193.18[7]
9aEGFRWTKinase Inhibition223.32[7]
9cEGFRWTKinase Inhibition221.53[7]
6bEGFRL858R/T790MAntiproliferation3650[7]
7jEGFRL858R/T790MAntiproliferation8530[7]
9aEGFRL858R/T790MAntiproliferation5000[7]
13kPI3KαKinase Inhibition1.94[6]
4c (imidazo[1,2-a]pyridine)CLK1Kinase Inhibition700[8][9]
4c (imidazo[1,2-a]pyridine)DYRK1AKinase Inhibition2600[8][9]
6aIKK2Kinase InhibitionPotent and selective[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of imidazo[1,2-a]quinoxaline compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]quinoxaline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]quinoxaline compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treat Treat cells with Imidazo[1,2-a]quinoxaline compounds (serial dilutions) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Remove medium and add DMSO to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

MTT Assay Experimental Workflow.
Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against specific protein kinases, such as EGFR or PI3Kα.[6][11] The Kinase-Glo® Luminescent Kinase Assay is a common platform for this.

Materials:

  • Recombinant active kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Imidazo[1,2-a]quinoxaline compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include wells with a positive control inhibitor and a no-inhibitor control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow start Start: Prepare serial dilutions of compounds setup Set up kinase reaction: Kinase + Substrate + Compound start->setup initiate Initiate reaction by adding ATP setup->initiate incubate Incubate at room temperature initiate->incubate add_reagent Add Kinase-Glo® reagent to measure remaining ATP incubate->add_reagent read Measure luminescence add_reagent->read analyze Calculate kinase inhibition and IC50 read->analyze end End analyze->end

Kinase Inhibition Assay Workflow.
Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by imidazo[1,2-a]quinoxaline compounds using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazo[1,2-a]quinoxaline compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]quinoxaline compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of imidazo[1,2-a]quinoxaline compounds on the cell cycle distribution.[6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazo[1,2-a]quinoxaline compounds

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat them with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis apoptosis_start Treat cells with compound apoptosis_harvest Harvest cells apoptosis_start->apoptosis_harvest apoptosis_stain Stain with Annexin V-FITC and PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze cellcycle_start Treat cells with compound cellcycle_harvest Harvest and fix cells cellcycle_start->cellcycle_harvest cellcycle_stain Stain with Propidium Iodide (PI) cellcycle_harvest->cellcycle_stain cellcycle_analyze Analyze by Flow Cytometry cellcycle_stain->cellcycle_analyze PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound Imidazo[1,2-a]quinoxaline Compound Compound->PI3K inhibits

References

Application Notes for Developing EGFR Inhibitors with Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical target for anticancer drug development. The imidazo[1,2-a]quinoxaline scaffold has shown promise as a core structure for the design of potent EGFR inhibitors. This document provides detailed application notes and protocols for the investigation of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and its analogs as EGFR inhibitors.

Mechanism of Action

Imidazo[1,2-a]quinoxaline-based inhibitors are typically designed to be competitive inhibitors of ATP at the kinase domain of EGFR. By occupying the ATP-binding pocket, these small molecules prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The inhibition of EGFR phosphorylation leads to the downregulation of major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. The ultimate consequence of this inhibition is the suppression of tumor cell growth, proliferation, and survival, and in some cases, the induction of apoptosis.

Data Presentation

Compound IDEGFR WT IC50 (nM)[1][2][3]A549 (NSCLC) IC50 (µM)HCT-116 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)H1975 (L858R/T790M) IC50 (µM)[1][2]
6b 211.225.216.347.113.65
7h 222.216.897.458.02> 20
7j 193.184.885.916.574.12
9a 223.327.017.828.334.89
9c 221.536.547.187.96> 20
Erlotinib 221.037.858.999.54> 20
Gefitinib ----> 20

Experimental Protocols

1. EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of the compound against purified EGFR.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (dissolved in DMSO)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of 1%.

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Test compound (dissolved in DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (final DMSO concentration < 0.5%) and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to assess the effect of the compound on the phosphorylation of EGFR and downstream signaling proteins.

  • Materials:

    • Cancer cell lines

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Plate cells and treat with the test compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF Ligand EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Ethyl 1,8-dimethyl-4-oxo-4,5-dihydro- imidazo[1,2-a]quinoxaline-2-carboxylate Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay EGFR Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine IC50 in cancer cells) Kinase_Assay->Cell_Viability Potent compounds advance Western_Blot Western Blot Analysis (Confirm target engagement) Cell_Viability->Western_Blot Active compounds advance Xenograft Tumor Xenograft Model (Evaluate anti-tumor efficacy) Western_Blot->Xenograft Confirmed inhibitors advance Toxicity Toxicology Studies (Assess safety profile) Xenograft->Toxicity Compound Test Compound: Ethyl 1,8-dimethyl-4-oxo-4,5-dihydro- imidazo[1,2-a]quinoxaline-2-carboxylate Compound->Kinase_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

Drug_Development_Process Discovery Target Identification & Lead Discovery Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND IND Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA NDA Submission Phase3->NDA Approval FDA Approval & Post-market Surveillance NDA->Approval

Caption: Drug Development Logical Relationship.

References

Application Notes and Protocols: Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and its Analogs in Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and the development of resistance to conventional therapies. The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising platform for the development of novel anti-melanoma agents. While direct studies on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate are not extensively documented in publicly available literature, this molecule belongs to a class of compounds, the "Imiqualines," that have demonstrated potent cytotoxic activities against melanoma cell lines. This document will focus on the application of this class of compounds, with a particular emphasis on a notable analog, EAPB02303, which has shown significant promise in preclinical melanoma studies.

These notes provide an overview of the anti-melanoma activity, proposed mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals working on novel melanoma therapeutics.

Data Presentation: In Vitro and In Vivo Efficacy

The anti-melanoma activity of imidazo[1,2-a]quinoxaline derivatives has been evaluated in various preclinical models. The following tables summarize the key quantitative data for representative compounds from this class.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against A375 Human Melanoma Cells

CompoundIC50 (nM)Reference CompoundIC50 (nM)Fold Difference
EAPB02303 Low nanomolar rangeVemurafenib-~20x more potent[1]
EAPB0503 SubmicromolarVemurafenib-Higher than reference[2]
EAPB0203 SubmicromolarImiquimod, Fotemustine-Superior activity[3]
16a 3158---[2]
16b 3527---[2]

Table 2: In Vivo Efficacy of EAPB02303 in A375 Human Melanoma Xenograft Model

Treatment GroupDosageTumor Size ReductionTumor Weight ReductionMitotic IndexNecrosis
EAPB02303 Dose-dependentSignificant[1]Significant[1]Low[1]Not significant[1]
Fotemustine -Less potent than EAPB0203---[3]

Mechanism of Action

First-generation imidazo[1,2-a]quinoxaline compounds were found to inhibit tubulin polymerization. However, the second-generation lead compound, EAPB02303, demonstrates a distinct and original mechanism of action.[1] Transcriptomic analysis of A375 melanoma cells treated with EAPB02303 revealed a gene expression signature that is different from a panel of 12 known anticancer drugs, indicating a novel mode of action that does not involve tubulin polymerization inhibition.[2][1] The precise molecular target and signaling pathway remain under investigation.

G Conceptual Overview of EAPB02303's Unique Mechanism of Action cluster_known Known Anticancer Drug Mechanisms cluster_EAPB02303 EAPB02303 Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Tubulin Polymerization Inhibition->Apoptosis & Cell Cycle Arrest DNA Damage DNA Damage DNA Damage->Apoptosis & Cell Cycle Arrest Kinase Inhibition Kinase Inhibition Kinase Inhibition->Apoptosis & Cell Cycle Arrest EAPB02303 EAPB02303 Novel Molecular Target(s) Novel Molecular Target(s) EAPB02303->Novel Molecular Target(s) Interacts with Unique Gene Expression Signature Unique Gene Expression Signature Novel Molecular Target(s)->Unique Gene Expression Signature Leads to Unique Gene Expression Signature->Apoptosis & Cell Cycle Arrest Induces Known Anticancer Drug Mechanisms Known Anticancer Drug Mechanisms

Caption: Proposed unique mechanism of EAPB02303.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-melanoma activity of imidazo[1,2-a]quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on melanoma cell lines.

Materials:

  • A375 human melanoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compound (e.g., EAPB02303) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Vemurafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Seed A375 cells in 96-well plate Seed A375 cells in 96-well plate Start->Seed A375 cells in 96-well plate Incubate for 24h Incubate for 24h Seed A375 cells in 96-well plate->Incubate for 24h Prepare serial dilutions of test compound Prepare serial dilutions of test compound Incubate for 24h->Prepare serial dilutions of test compound Treat cells with compound Treat cells with compound Prepare serial dilutions of test compound->Treat cells with compound Incubate for 72h Incubate for 72h Treat cells with compound->Incubate for 72h Add MTT solution Add MTT solution Incubate for 72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Solubilize formazan with DMSO Solubilize formazan with DMSO Incubate for 4h->Solubilize formazan with DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan with DMSO->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for MTT cytotoxicity assay.

In Vivo Human Melanoma Xenograft Study

This protocol describes the evaluation of a compound's anti-tumor efficacy in a mouse model.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • A375 human melanoma cells

  • Matrigel

  • Test compound (e.g., EAPB02303) formulated for intraperitoneal (IP) injection

  • Vehicle control

  • Positive control (e.g., Fotemustine)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 A375 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle, test compound at different doses, positive control).

  • Drug Administration: Administer the treatments via intraperitoneal injection according to a predetermined schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors.

  • Ex Vivo Analysis: Weigh the excised tumors. Portions of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

G Workflow for In Vivo Xenograft Study Start Start Implant A375 cells into nude mice Implant A375 cells into nude mice Start->Implant A375 cells into nude mice Allow tumors to grow to ~100-150 mm³ Allow tumors to grow to ~100-150 mm³ Implant A375 cells into nude mice->Allow tumors to grow to ~100-150 mm³ Randomize mice into treatment groups Randomize mice into treatment groups Allow tumors to grow to ~100-150 mm³->Randomize mice into treatment groups Administer treatment (IP injection) Administer treatment (IP injection) Randomize mice into treatment groups->Administer treatment (IP injection) Monitor tumor volume and body weight Monitor tumor volume and body weight Administer treatment (IP injection)->Monitor tumor volume and body weight Euthanize mice at study endpoint Euthanize mice at study endpoint Monitor tumor volume and body weight->Euthanize mice at study endpoint Excise and weigh tumors Excise and weigh tumors Euthanize mice at study endpoint->Excise and weigh tumors Perform histological analysis Perform histological analysis Excise and weigh tumors->Perform histological analysis Analyze and compare data Analyze and compare data Perform histological analysis->Analyze and compare data End End Analyze and compare data->End

Caption: Workflow for in vivo melanoma xenograft study.

Conclusion

The imidazo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel anti-melanoma therapeutics. Compounds like EAPB02303 have demonstrated potent in vitro and in vivo activity, coupled with a unique mechanism of action that differentiates them from existing therapies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other analogs, facilitating further research into their therapeutic potential for melanoma treatment. Further investigation is warranted to fully elucidate the molecular targets and signaling pathways of this promising class of compounds.

References

Application Notes and Protocols for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a member of the imidazo[1,2-a]quinoxaline class of heterocyclic compounds. While this specific molecule is primarily documented as an intermediate in the synthesis of more complex active compounds, the imidazo[1,2-a]quinoxaline scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.[1] These activities include potent anticancer, anti-inflammatory, and antiviral properties.[2][3]

Notably, several imidazo[1,2-a]quinoxaline derivatives have demonstrated significant in vitro activity against various cancer cell lines, including human melanoma.[1] The mechanisms of action for this class of compounds are diverse and can include the inhibition of tubulin polymerization, modulation of phosphodiesterase 4 (PDE4), and interference with key signaling pathways such as p38 MAPK and PI3K.[3] Given the established anticancer potential of the core scaffold, this compound is a promising candidate for screening and further development as a therapeutic agent.

These application notes provide detailed protocols for the initial in vitro evaluation of this compound for its potential anticancer effects using the A375 human melanoma cell line, a well-established model for this disease.[1]

Compound Handling and Storage

1. Compound Preparation and Solubilization:

  • Reconstitution: Due to the heterocyclic nature of the compound, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Centrifuge the tube briefly to collect the solution at the bottom.

2. Storage:

  • Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Culture Protocols: A375 Human Melanoma Cell Line

The A375 cell line, derived from a patient with malignant melanoma, is a widely used model for studying melanoma biology and for screening potential anticancer agents.[4]

1. Media and Reagents:

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 4 mM L-Glutamine

    • 1.0 mM Sodium Pyruvate

    • (Optional) 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

  • Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA solution.

2. Cell Thawing and Plating:

  • Rapidly thaw the cryovial of A375 cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 cell culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

3. Subculturing:

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Add 6-8 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:3 to 1:8 split ratio) to a new flask containing pre-warmed complete growth medium.

  • Incubate at 37°C and 5% CO2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • A375 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed A375 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A375 cells

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • A375 cells

  • Test compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed and treat A375 cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against A375 Cells (Hypothetical Data)

CompoundIC50 (µM) after 48hIC50 (µM) after 72h
This compound (Test Compound)To be determinedTo be determined
Doxorubicin (Positive Control)0.50.2
Vehicle Control (0.5% DMSO)> 100> 100

Table 2: Effect of Test Compound on Apoptosis in A375 Cells after 48h (Hypothetical Data)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)95.22.52.3
Test Compound (IC50)60.125.414.5
Test Compound (2x IC50)35.840.224.0

Table 3: Effect of Test Compound on Cell Cycle Distribution in A375 Cells after 24h (Hypothetical Data)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)55.428.116.5
Test Compound (IC50)70.215.314.5
Test Compound (2x IC50)85.18.76.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_assays Mechanism of Action Studies cluster_analysis Data Analysis prep_compound Prepare Stock Solution (Test Compound in DMSO) treat_cells Treat with Serial Dilutions of Test Compound (48-72h) prep_compound->treat_cells prep_cells Culture A375 Melanoma Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 Value mtt_assay->calc_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) calc_ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) calc_ic50->cell_cycle_assay analyze_apoptosis Quantify Apoptotic vs. Necrotic vs. Viable Cells apoptosis_assay->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Phase Distribution cell_cycle_assay->analyze_cell_cycle

Caption: Experimental workflow for evaluating the anticancer activity of the test compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition compound Imidazo[1,2-a]quinoxaline Derivative tubulin Tubulin compound->tubulin Inhibition pi3k PI3K compound->pi3k Inhibition p38 p38 MAPK compound->p38 Activation microtubules Microtubule Polymerization tubulin->microtubules mitosis Mitotic Arrest microtubules->mitosis akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis p38->apoptosis mitosis->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-stage process. The first stage is the synthesis of a substituted quinoxalinone precursor. This is commonly achieved through the condensation of an appropriately substituted ortho-phenylenediamine with a C2-synthon like diethyl oxalate or ethyl pyruvate. The second stage involves the N-alkylation of the quinoxalinone intermediate, followed by an intramolecular cyclization to form the desired tricyclic imidazo[1,2-a]quinoxaline core.

Q2: What are the key precursors for this synthesis?

A2: The key precursors are 4,5-dimethyl-1,2-phenylenediamine and a reagent that can provide the ethyl carboxylate and the adjacent carbonyl group for the imidazo ring formation. A likely synthetic route would start with the formation of 7,8-dimethyl-3-methyl-1H-quinoxalin-2-one, which would then be alkylated and cyclized.

Q3: Are there any known alternative synthetic routes?

A3: Yes, various synthetic methodologies for quinoxaline and imidazo[1,2-a]quinoxaline derivatives have been described, including microwave-assisted synthesis, the use of heterogeneous catalysts, and iodine-mediated reactions.[1] These methods may offer advantages in terms of reaction time and yield. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline followed by intramolecular cyclization.[2]

Q4: What are the common methods for purification of the final product?

A4: Purification of quinoxaline derivatives is often achieved through recrystallization from suitable solvents like ethanol or by using column chromatography. The choice of method depends on the physical state and purity of the crude product.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Quinoxalinone Formation (Stage 1) - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials (e.g., oxidized o-phenylenediamine).- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Temperature Optimization: Gradually increase the reaction temperature. For the condensation of o-phenylenediamines, refluxing in a suitable solvent is common.[3] - Starting Material Purity: Use freshly purified o-phenylenediamine. Oxidation of the diamine can lead to colored impurities and side reactions.
Low Yield in N-Alkylation (Stage 2) - Incomplete reaction. - Inappropriate base or solvent. - Steric hindrance.- Reaction Conditions: Ensure anhydrous conditions as the presence of water can affect the base and alkylating agent. A typical procedure involves stirring the quinoxalinone with an alkylating agent like ethyl bromoacetate in a polar aprotic solvent such as DMF with a base like K₂CO₃ at room temperature for an extended period (e.g., 24 hours).[4] - Base and Solvent Screening: If the reaction is sluggish, consider a stronger base or a different solvent. The combination of potassium carbonate in DMF is a good starting point.[4]
Low Yield in Intramolecular Cyclization (Stage 2) - Incomplete cyclization. - Unfavorable reaction conditions for ring closure. - Side reactions.- Reaction Conditions: Intramolecular cyclizations of this type can often be promoted by heat or the use of a suitable catalyst. The specific conditions will depend on the exact nature of the N-alkylated quinoxalinone precursor. - Catalyst Screening: While some cyclizations proceed thermally, others may require an acid or base catalyst to facilitate the reaction.
Formation of Colored Impurities - Oxidation of starting materials or intermediates. - Side reactions leading to polymeric materials.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if using sensitive reagents. - Temperature Control: Avoid excessive heating, which can promote decomposition and polymerization.
Difficulty in Product Isolation/Purification - Product is an oil or has poor crystallinity. - Presence of closely related impurities.- Purification Technique: If recrystallization is ineffective, utilize column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is often effective for separating quinoxaline derivatives. - Derivative Formation: In some cases, converting the product to a crystalline salt (e.g., hydrochloride) can aid in purification.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-quinoxalin-2-one (A Key Precursor Analog)

This protocol is based on the Hinsberg condensation reaction.[4]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • 4 N Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine (10 mmol) in a 4 N aqueous HCl solution.

  • To this solution, add ethyl pyruvate (15 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-methyl-1H-quinoxalin-2-one.

Expected Yield: ~91%[4]

Protocol 2: N-Alkylation of 3-Methyl-1H-quinoxalin-2-one

This protocol describes the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, a key intermediate for the subsequent cyclization.[4]

Materials:

  • 3-Methyl-1H-quinoxalin-2-one (18.7 mmol)

  • Ethyl 2-bromoacetate (28.5 mmol)

  • Potassium carbonate (K₂CO₃) (28.5 mmol)

  • Tetra-n-butylammonium bromide (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 3-methyl-1H-quinoxalin-2-one in DMF.

  • Add potassium carbonate, ethyl 2-bromoacetate, and a catalytic amount of tetra-n-butylammonium bromide to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, filter the solution to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Recrystallize the resulting solid from ethanol to afford the pure product.

Expected Yield: ~72%[4]

Visualizations

Logical Workflow for Synthesis

G cluster_0 Stage 1: Quinoxalinone Synthesis cluster_1 Stage 2: Imidazoquinoxaline Formation Start 4,5-Dimethyl-1,2- phenylenediamine + C2-Synthon Condensation Hinsberg Condensation or similar reaction Start->Condensation Reaction Intermediate1 Substituted Quinoxalinone Condensation->Intermediate1 Formation Alkylation N-Alkylation with Ethyl Bromoacetate Intermediate1->Alkylation Proceed to Stage 2 Intermediate2 N-Alkylated Quinoxalinone Alkylation->Intermediate2 Formation Cyclization Intramolecular Cyclization Intermediate2->Cyclization Reaction Final_Product Ethyl 1,8-dimethyl-4-oxo-4,5- dihydroimidazo[1,2-a]quinoxaline- 2-carboxylate Cyclization->Final_Product Final Product

Caption: A logical workflow for the synthesis of the target molecule.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Check_Stage Identify Stage of Low Yield Low_Yield->Check_Stage Stage1_Issues Quinoxalinone Formation Issues Check_Stage->Stage1_Issues Stage 1 Stage2_Issues Alkylation/Cyclization Issues Check_Stage->Stage2_Issues Stage 2 Purity_Check Check Starting Material Purity Stage1_Issues->Purity_Check Conditions_Check1 Verify Reaction Conditions (Temp, Time) Stage1_Issues->Conditions_Check1 Conditions_Check2 Verify Reaction Conditions (Anhydrous) Stage2_Issues->Conditions_Check2 Base_Solvent_Check Optimize Base and Solvent Stage2_Issues->Base_Solvent_Check Catalyst_Check Consider Catalyst for Cyclization Stage2_Issues->Catalyst_Check

Caption: A troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and related imidazo[1,2-a]quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the compound to crystallize upon cooling, leaving impurities behind in the solvent. For imidazo[1,2-a]quinoxaline derivatives, polar solvents like ethanol are often a good starting point for recrystallization. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to identify the optimal one for your specific product.

Q3: My compound is not crystallizing out of the solution during recrystallization. What should I do?

A3: If your compound fails to crystallize, you can try several troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent level. The small glass particles that are scraped off can act as nucleation sites.

  • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool the solution further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Add an anti-solvent: If your compound is soluble in the current solvent, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid, and then allow it to cool slowly.

Q4: What stationary and mobile phases are typically used for column chromatography of this compound?

A4: For the column chromatography of moderately polar compounds like this compound, silica gel is the most common stationary phase.[1][2] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and any impurities. A common starting point for method development is a petroleum ether/ethyl acetate solvent system.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oily Precipitate Forms Instead of Crystals The compound may be "oiling out" due to a high concentration of impurities or cooling the solution too quickly. The boiling point of the solvent might be higher than the melting point of the solute.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool down much more slowly. If the issue persists, consider pre-purification by another method like a quick filtration through a small plug of silica gel.
Low Recovery of Pure Product The compound may have significant solubility in the solvent even at low temperatures. Too much solvent was used. The crystals were not completely collected during filtration.Concentrate the filtrate and cool it again to recover more product. Ensure the minimum amount of hot solvent is used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain in the Crystals The impurity may co-crystallize with the product. The impurity might be entrapped within the crystal lattice.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Compounds The chosen eluent system is not optimal. The column was not packed properly, leading to channeling. The sample was overloaded on the column.Optimize the eluent system using TLC to achieve a clear separation of spots. Repack the column carefully, ensuring a uniform and compact bed of silica gel.[4] Reduce the amount of crude material loaded onto the column.
Compound is Stuck on the Column The eluent is not polar enough to move the compound down the column. The compound may be interacting too strongly with the silica gel.Gradually increase the polarity of the eluent by adding more of the polar solvent. If the compound is still immobile, a different stationary phase (e.g., alumina) or a different solvent system might be required.
Cracks Appear in the Silica Gel Bed The column ran dry at some point during the process. The packing of the column was not uniform.It is crucial to never let the solvent level drop below the top of the silica gel.[4] If cracks form, the separation will be compromised, and it is best to restart with a freshly packed column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities through crystallization. A study on a similar compound showed successful recrystallization from ethanol to yield colorless crystals.[5]

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase. This is a widely used technique for the purification of organic compounds, including heterocyclic molecules.[1][2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate, ratio determined by TLC)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed when adding more eluent.

  • Carefully add the eluent to the column and begin elution. Apply gentle air pressure if necessary to maintain a steady flow rate (flash chromatography).

  • Collect the eluting solvent in fractions using test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Representative Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Water InsolubleInsoluble-
Hexane InsolubleSlightly SolublePoor
Ethanol Sparingly SolubleSolubleGood
Ethyl Acetate SolubleVery SolublePoor
Dichloromethane Very SolubleVery Soluble-

Table 2: Representative Column Chromatography Eluent System Optimization (TLC)

Eluent System (Petroleum Ether:Ethyl Acetate)Retention Factor (Rf) of ProductSeparation from Impurities
9:1 0.1Poor
7:3 0.35Good
1:1 0.6Fair
3:7 0.8Poor

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel load Load Sample onto Column pack->load dissolve Dissolve Crude Product in Minimal Eluent dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Pure Product

Caption: General workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Stability of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not extensively available in public literature. This guide provides a comprehensive framework based on the chemical properties of its structural motifs (imidazo[1,2-a]quinoxaline core, ethyl ester) and established principles of pharmaceutical stability testing. Researchers should use this as a starting point to conduct their own specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Photodegradation: The quinoxaline ring system is known to be photosensitive and can degrade upon exposure to UV or even visible light.[1][2]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data is unavailable, general best practices for similar compounds suggest storing solutions at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to moisture. For long-term storage, freezing (-20°C or -80°C) may be appropriate, but freeze-thaw stability should be assessed.

Q3: Which analytical technique is most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and reliable technique. This method should be able to separate the intact compound from its potential degradation products.

Q4: How can I tell if my compound is degrading during an experiment?

A4: Signs of degradation can include a change in the color or clarity of the solution, a decrease in the expected peak area of the parent compound in your HPLC analysis, or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected new peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. Ensure proper storage and handling of the solution.
Decreasing peak area of the parent compound over time Instability under the current storage or experimental conditions.Re-evaluate storage conditions (temperature, light exposure). Assess the compatibility of the solvent with the compound.
Precipitation of the compound in solution Poor solubility or degradation to a less soluble product.Ensure the solvent is appropriate and the concentration is not above the solubility limit. Check for pH changes in the solution that might affect solubility.
Discoloration of the solution Photodegradation or oxidative degradation.Protect the solution from light at all times. Consider using degassed solvents or adding an antioxidant if oxidation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis. The ethyl ester group is particularly susceptible to base hydrolysis.[3]

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 48 hours.

    • Also, place a solution of the compound in a 60°C oven for 48 hours.

    • Dissolve the solid sample and dilute the solution with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

    • Analyze by HPLC. The quinoxaline core suggests a potential for photodegradation.[1][2][4]

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h15.2%212.5 min
0.1 M NaOH, RT, 4h45.8%112.5 min
3% H₂O₂, RT, 24h8.5%118.2 min
Heat (60°C), 48h5.1%120.1 min
Photolysis22.7%315.8 min

Table 2: Short-Term Solution Stability (Hypothetical Data)

Storage ConditionTime Point% of Initial Concentration RemainingObservations
Room Temp, Light24 hours78.5%Slight yellowing of solution
Room Temp, Dark24 hours95.2%No change
2-8°C, Dark7 days98.9%No change
-20°C, Dark7 days99.5%No change

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C, Solution & Solid) stock->thermal Expose to Stress photo Photolysis (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways compound Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo [1,2-a]quinoxaline-2-carboxylate Solution pH pH (Acidic/Basic) compound->pH light Light Exposure (UV/Vis) compound->light temp Temperature compound->temp oxygen Oxidizing Agents compound->oxygen hydrolysis Ester Hydrolysis pH->hydrolysis photodegradation Photodegradation light->photodegradation temp->hydrolysis Accelerates temp->photodegradation Accelerates oxidation_path Oxidation temp->oxidation_path Accelerates oxygen->oxidation_path

Caption: Factors Influencing Compound Stability.

References

"troubleshooting guide for synthesizing imidazo[1,2-a]quinoxaline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing imidazo[1,2-a]quinoxalines?

The most prevalent method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] Another common approach is the intramolecular cyclization of a keto moiety on an intracyclic nitrogen atom.[4] Palladium-catalyzed intramolecular dehydrogenative coupling reactions have also been developed for this purpose.[5]

Q2: What are some of the key factors influencing the yield and purity of imidazo[1,2-a]quinoxaline derivatives?

Key factors include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. For instance, in palladium-catalyzed reactions, the choice of the palladium salt can significantly impact the yield.[5] The reaction conditions should be optimized for each specific substrate to achieve the best results.

Q3: How can I purify my synthesized imidazo[1,2-a]quinoxaline derivatives?

Common purification techniques include column chromatography and recrystallization.[3][6] For column chromatography, a silica gel stationary phase with an appropriate eluent system, such as a mixture of hexane and ethyl acetate, is often effective.[3] Recrystallization from a suitable solvent, like ethanol, can also yield highly pure products.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient catalystScreen different metal catalysts (e.g., PdCl₂, CuCl₂) to find the most effective one for your specific reaction.[5]
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions may require heating to proceed efficiently.
Incorrect solventThe choice of solvent can be critical. Experiment with different solvents to find one that provides good solubility for the reactants and facilitates the reaction.
Poor quality starting materialsEnsure the purity of your starting materials, as impurities can interfere with the reaction.
Formation of Side Products Non-specific reactionsAdjust the reaction conditions, such as temperature and reaction time, to favor the desired product formation.
Presence of moisture or airFor reactions sensitive to moisture or air, ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product co-elutes with impurities during column chromatographyTry a different eluent system with varying polarity. Gradient elution may be necessary to achieve good separation.
Product does not crystallize during recrystallizationEnsure the crude product is dissolved in a minimal amount of hot solvent. If crystallization is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily productThe product may be an oil at room temperature. In this case, purification by column chromatography is the preferred method.

Experimental Protocol: Synthesis of a Phenyl-Substituted Imidazo[1,2-a]quinoxaline Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 1H-benzo[d]imidazol-2-amine

  • 2-phenylacetaldehyde

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1H-benzo[d]imidazol-2-amine (1.0 mmol), 2-phenylacetaldehyde (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) chloride (5 mol%).

  • Add toluene (10 mL) to the flask.

  • Stir the reaction mixture at 80°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst and base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to obtain the desired phenyl-substituted imidazo[1,2-a]quinoxaline derivative.

Quantitative Data Summary

The following table summarizes the effect of different metal catalysts on the yield of a model imidazo[1,2-a]quinoxaline synthesis reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl₂ (10)Toluene804<10
2FeCl₂ (10)Toluene80435
3ZnCl₂ (10)Toluene80445
4SnCl₂ (10)Toluene80420
5PdCl₂ (10) Toluene 80 4 80

Data adapted from a study on a similar heterocyclic synthesis, illustrating the trend in catalyst efficiency.[5]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end End start Reaction Issue Identified low_yield Low/No Yield? start->low_yield side_products Side Products? low_yield->side_products No optimize_catalyst Optimize Catalyst/Reagents low_yield->optimize_catalyst Yes purification Purification Issues? side_products->purification No optimize_conditions Adjust Temp/Time/Solvent side_products->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere modify_workup Modify Workup/Purification purification->modify_workup Yes end Successful Synthesis purification->end No optimize_catalyst->optimize_conditions check_starting_materials Check Starting Material Purity optimize_conditions->check_starting_materials check_starting_materials->end modify_workup->end inert_atmosphere->end

Caption: Troubleshooting workflow for imidazo[1,2-a]quinoxaline synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_product Product reactant1 ortho-Phenylenediamine Derivative condensation Condensation/ Cyclization reactant1->condensation reactant2 1,2-Dicarbonyl Compound reactant2->condensation product Imidazo[1,2-a]quinoxaline Derivative condensation->product catalyst Catalyst (e.g., PdCl2, Acid) catalyst->condensation solvent Solvent (e.g., Toluene, Ethanol) solvent->condensation temperature Temperature (e.g., 80°C) temperature->condensation

Caption: General reaction pathway for imidazo[1,2-a]quinoxaline synthesis.

References

"degradation pathways of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation Pathway Analysis of Imidazo[1,2-a]quinoxaline Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and related imidazo[1,2-a]quinoxaline compounds. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to assist in stability studies and the identification of degradation products.

Disclaimer: The following information is based on published data for structurally related imidazoquinoline and benzimidazole compounds.[1][2] Researchers should adapt and validate these methodologies for the specific compound of interest, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that can lead to the degradation of imidazo[1,2-a]quinoxaline derivatives?

A1: Based on studies of related heterocyclic compounds, imidazo[1,2-a]quinoxaline derivatives are likely susceptible to degradation under several conditions:

  • Acidic and Basic Hydrolysis: Strong acidic (pH ≤ 2.0) and basic conditions can catalyze the hydrolysis of ester and amide functionalities and potentially lead to ring cleavage.[1]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidative degradation products.[1][2] The quinoxaline ring system itself can be susceptible to oxidation.

  • Photolysis: Exposure to UV or visible light can induce photodegradation, leading to a variety of degradation products.[1][2]

  • Thermal Stress: Elevated temperatures can cause thermal decomposition of the molecule.[1]

Q2: Why are forced degradation studies important in drug development?

A2: Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory agencies like the ICH and FDA.[3] These studies involve intentionally subjecting a drug substance to harsh conditions to:

  • Elucidate potential degradation pathways.[3]

  • Identify and characterize potential degradation products.[3]

  • Assess the intrinsic stability of the molecule.[3]

  • Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[3]

Q3: What are some potential degradation products of compounds containing an imidazo[1,2-a]quinoxaline core?

A3: While specific degradation products for this compound are not documented in the provided search results, general degradation patterns for related structures suggest the following possibilities:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The nitrogen atoms in the quinoxaline and imidazole rings could be oxidized to form N-oxides.

  • Ring Cleavage: Under harsh conditions, cleavage of the imidazole or quinoxaline ring systems could occur.

  • Photodegradation Products: Photolytic stress can lead to a complex mixture of degradation products, with photolysis often showing a significant impact on benzimidazole derivatives.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid and complete degradation of the compound under acidic conditions. The compound is highly labile in strong acid. The concentration of the acid is too high or the exposure time is too long.Reduce the concentration of the acid (e.g., from 0.1 N HCl to 0.01 N HCl). Shorten the incubation time and collect samples at earlier time points.
No degradation is observed under any stress condition. The compound is highly stable. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent, longer exposure time). Ensure proper experimental setup for photostability testing (i.e., appropriate light source and exposure).
Multiple, overlapping peaks are observed in the HPLC analysis, making it difficult to quantify the parent compound and degradation products. The analytical method is not stability-indicating. The mobile phase or gradient is not optimized for separating the degradation products from the parent compound.Develop a new HPLC method or optimize the existing one. This may involve trying different columns, mobile phase compositions, and gradient profiles to achieve better resolution.
Inconsistent results between replicate experiments. Inaccurate preparation of stock solutions or stress condition reagents. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure).Ensure accurate and precise preparation of all solutions. Use calibrated equipment and maintain tight control over experimental parameters.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. These should be optimized for the specific compound being investigated.

General Stock Solution Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Forced Degradation Conditions
Stress Condition Typical Reagents and Conditions
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).[1]
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize samples with an equivalent amount of acid before analysis.
Oxidative Degradation Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature for a specified period.
Thermal Degradation Expose a solid sample of the compound to dry heat (e.g., 80°C) in a temperature-controlled oven.[1] Alternatively, heat a solution of the compound.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a photostability chamber).[1]
Sample Analysis

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Figure 1. General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in MeOH/ACN) B Acid Hydrolysis (0.1 N HCl) A->B C Base Hydrolysis (0.1 N NaOH) A->C D Oxidative Degradation (3-30% H2O2) A->D E Thermal Degradation (e.g., 80°C) A->E F Photodegradation (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Characterize Degradants (LC-MS, NMR) I->J Degradation_Pathways Figure 2. Potential Degradation Pathways for Imidazo[1,2-a]quinoxaline Core cluster_products Potential Degradation Products Parent Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo [1,2-a]quinoxaline-2-carboxylate Hydrolysis Carboxylic Acid Derivative Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-Oxide Derivatives Parent->Oxidation Oxidation (e.g., H2O2) Photolysis Various Photodegradants Parent->Photolysis Photodegradation (UV/Vis) Thermal Thermal Decomposition Products Parent->Thermal Thermal Stress

References

Technical Support Center: Scale-up Synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate, a key pharmaceutical intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this complex heterocyclic system typically involves a multi-step process. A common approach is the initial formation of a substituted quinoxaline ring, followed by the construction of the fused imidazole ring. The quinoxaline core is often synthesized via the condensation of a corresponding o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3][4][5] Subsequent cyclization reactions then form the imidazo[1,2-a]quinoxaline scaffold.[6][7]

Q2: What are the most critical parameters to control during the scale-up of the initial quinoxaline formation step?

When scaling up the condensation reaction between the diamine and dicarbonyl precursors, the most critical parameters to monitor and control are:

  • Temperature: Exothermic reactions can lead to side product formation. Gradual addition of reagents and efficient heat dissipation are crucial.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and product solubility. Ethanol is a commonly used solvent for these types of reactions.[3]

  • Catalyst Loading: If a catalyst is employed, its concentration must be optimized for large-scale production to ensure cost-effectiveness and minimize catalyst-related impurities in the final product.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to degradation of the product. Reaction progress should be closely monitored using techniques like TLC or HPLC.[5]

Q3: I am observing low yields in the final cyclization step to form the imidazo[1,2-a]quinoxaline ring. What could be the cause?

Low yields in the cyclization step can stem from several factors:

  • Incomplete Reaction: The reaction may require more forcing conditions (higher temperature, longer reaction time) or a more efficient catalyst on a larger scale.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions include polymerization or the formation of isomeric byproducts.

  • Sub-optimal pH: The pH of the reaction mixture can be critical for intramolecular cyclizations. Ensure the appropriate acidic or basic conditions are maintained throughout the reaction.

  • Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture, leading to decomposition. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Q4: What are the recommended methods for purifying the final product on a large scale?

For the purification of this compound at scale, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective and scalable method for obtaining highly pure crystalline solids. A systematic solvent screening is advised to identify the optimal solvent or solvent system. Ethanol is a common choice for recrystallizing quinoxaline derivatives.

  • Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Column Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming for large quantities. However, automated flash chromatography systems can be a viable option for high-value products.

Troubleshooting Guides

Guide 1: Low Yield and Purity in Quinoxaline Formation
Symptom Possible Cause Suggested Solution
Low Conversion of Starting Materials Insufficient reaction time or temperature.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Inefficient catalyst activity at scale.Consider a different catalyst or optimize the catalyst loading. Some reactions benefit from heterogeneous catalysts which can be easily filtered off.[5]
Formation of Multiple Byproducts Reaction temperature is too high, leading to side reactions.Lower the reaction temperature and extend the reaction time. Consider a stepwise addition of reagents to control the reaction rate and exotherm.
Incorrect stoichiometry of reactants.Carefully re-verify the molar ratios of the o-phenylenediamine and 1,2-dicarbonyl compound. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to impurities.
Product Oiling Out During Crystallization Improper solvent system for recrystallization.Perform a solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of impurities that inhibit crystallization.Attempt to purify the crude product by a preliminary method such as a slurry wash before recrystallization.
Guide 2: Issues with Imidazole Ring Cyclization
Symptom Possible Cause Suggested Solution
Reaction Stalls/Incomplete Conversion Insufficient activation energy for cyclization.Increase the reaction temperature or consider using microwave-assisted synthesis, which has been shown to shorten reaction times and improve yields for similar heterocyclic compounds.[4][7]
Deactivation of the catalyst.If a catalyst is used, ensure it is not poisoned by impurities from the previous step. It may be necessary to purify the intermediate quinoxaline before proceeding.
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization step.The reaction conditions may need to be modified to favor the formation of the desired isomer. This could involve changing the solvent, temperature, or catalyst.
Product Degradation The product may be unstable under the reaction conditions.Attempt the reaction under milder conditions, for example, by using a more active catalyst that allows for lower reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of the Quinoxaline Intermediate

A general procedure for the synthesis of a quinoxaline derivative involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, this would involve a substituted 1,2-diaminobenzene and an appropriate dicarbonyl compound.

  • To a stirred solution of the substituted o-phenylenediamine (1.0 eq) in ethanol (5-10 volumes), add the 1,2-dicarbonyl compound (1.0-1.2 eq).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid) or a Lewis acid catalyst.

  • Heat the reaction mixture to reflux (or a predetermined optimal temperature) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Cyclization to Form the Imidazo[1,2-a]quinoxaline Ring

The formation of the fused imidazole ring can be achieved through various methods, often involving an intramolecular nucleophilic substitution or condensation.

  • Dissolve the quinoxaline intermediate (1.0 eq) in a suitable high-boiling solvent such as DMF or DMSO.

  • Add the appropriate reagent for cyclization (this will depend on the specific synthetic route).

  • Add a base (e.g., K2CO3 or Et3N) if required to facilitate the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and monitor for completion.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Purity Issue check_step Identify Problematic Step: Quinoxaline Formation or Cyclization? start->check_step q_formation Quinoxaline Formation Issues check_step->q_formation Quinoxaline Formation c_formation Cyclization Issues check_step->c_formation Cyclization q_low_conv Low Conversion? q_formation->q_low_conv q_byproducts Byproduct Formation? q_formation->q_byproducts q_purification Purification Difficulty? q_formation->q_purification q_sol_temp Increase Temperature/ Reaction Time q_low_conv->q_sol_temp Yes q_sol_cat Optimize Catalyst q_low_conv->q_sol_cat Yes q_sol_cond Lower Temperature/ Control Addition q_byproducts->q_sol_cond Yes q_sol_recrys Re-evaluate Recrystallization Solvent q_purification->q_sol_recrys Yes end Optimized Process q_sol_temp->end q_sol_cat->end q_sol_cond->end q_sol_recrys->end c_incomplete Incomplete Reaction? c_formation->c_incomplete c_isomers Isomer Formation? c_formation->c_isomers c_degradation Product Degradation? c_formation->c_degradation c_sol_cond Harsher Conditions/ Microwave Synthesis c_incomplete->c_sol_cond Yes c_sol_regio Modify Conditions for Regioselectivity c_isomers->c_sol_regio Yes c_sol_mild Milder Conditions/ Alternative Catalyst c_degradation->c_sol_mild Yes c_sol_cond->end c_sol_regio->end c_sol_mild->end

Caption: Troubleshooting decision tree for synthesis scale-up.

General Synthetic Pathway

synthetic_pathway cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Imidazole Ring Cyclization start_materials o-Phenylenediamine Derivative + 1,2-Dicarbonyl Compound reaction1 Condensation (e.g., in Ethanol, cat. Acid) start_materials->reaction1 intermediate Substituted Quinoxaline reaction1->intermediate reaction2 Intramolecular Cyclization (e.g., Heat, Base) intermediate->reaction2 final_product Ethyl 1,8-dimethyl-4-oxo-4,5- dihydroimidazo[1,2-a]quinoxaline -2-carboxylate reaction2->final_product

Caption: General two-step synthetic workflow.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential biological activities of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate. Due to the limited publicly available biological data for this specific compound, this analysis focuses on the well-documented activities of structurally related imidazo[1,2-a]quinoxaline derivatives and other relevant alternative compounds. The presented data and experimental protocols are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Disclaimer: No specific biological activity data for this compound was found in the public domain at the time of this report. The information presented herein is based on the activities of structurally similar compounds and should be interpreted as indicative of potential, rather than confirmed, biological effects.

Antifungal Activity Comparison

The imidazo[1,2-a]quinoxaline scaffold has demonstrated significant potential as a novel class of antifungal agents.[1] This section compares the efficacy of representative imidazo[1,2-a]quinoxaline derivatives with commercially available fungicides.

Table 1: In Vitro Antifungal Activity Data

Compound/AgentTarget FungiEC50 (µg/mL)Reference
Imidazo[1,2-a]quinoxaline Analogs
Compound 5cValsa mali5.6[1]
Compound 5fFusarium solani5.1[1]
Multiple AnalogsValsa mali, Botrytis cinerea1.4 - 27.0[1]
Commercial Fungicides
ChlorothalonilBroad SpectrumNot specified in provided refs.[1]
HymexazolFusarium, Aphanomyces, PythiumNot specified in provided refs.[1]

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay is a standard method to determine the in vitro antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Plate Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The EC50 value is then determined by plotting the inhibition percentage against the compound concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Compound Plates Compound Plates Stock Solution->Compound Plates Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation PDA Medium PDA Medium PDA Medium->Compound Plates Control Plates Control Plates PDA Medium->Control Plates Compound Plates->Inoculation Control Plates->Inoculation Incubation Incubation Inoculation->Incubation Measure Diameter Measure Diameter Incubation->Measure Diameter Calculate Inhibition Calculate Inhibition Measure Diameter->Calculate Inhibition Determine EC50 Determine EC50 Calculate Inhibition->Determine EC50

Mycelial Growth Inhibition Assay Workflow

Anticancer Activity Comparison

Derivatives of imidazo[1,2-a]quinoxaline have shown potent cytotoxic activities against various cancer cell lines, particularly melanoma.[2][3] This section compares the in vitro anticancer activity of key imidazo[1,2-a]quinoxaline compounds with a known PI3K inhibitor.

Table 2: In Vitro Anticancer Activity Data

Compound/AgentCell LineIC50Reference
Imidazo[1,2-a]quinoxaline Analogs
EAPB0503A375 (Melanoma)200 nM[4]
EAPB02303A375 (Melanoma)10 nM[2]
Alternative Compound
PI-103 (PI3K Inhibitor)p110α (PI3K isoform)8 nM
mTORC120 nM

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the compound concentrations.

G cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add MTT Add MTT Compound Treatment->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathways

The anticancer activity of imidazo[1,2-a]quinoxaline derivatives is believed to be mediated through the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives, which are structurally similar to imidazo[1,2-a]quinoxalines, have been identified as potent PI3Kα inhibitors.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Imidazoquinoxaline Imidazoquinoxaline Imidazoquinoxaline->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Certain imidazo[1,2-a]quinoxaline-based compounds have been designed as non-covalent EGFR inhibitors.

G EGF Epidermal Growth Factor (EGF) EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Adaptor Proteins Adaptor Proteins (e.g., Grb2, Shc) EGFR->Adaptor Proteins Recruits Ras Ras Adaptor Proteins->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription Factors Activates Gene Expression & Proliferation Gene Expression & Proliferation Transcription Factors->Gene Expression & Proliferation Imidazoquinoxaline Imidazoquinoxaline Imidazoquinoxaline->EGFR Inhibits

EGFR Signaling Pathway Inhibition

References

"mechanism of action studies for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. While specific mechanism of action studies for "Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate" are not publicly available, as it is primarily recognized as a pharmaceutical intermediate, the broader class of imidazo[1,2-a]quinoxaline derivatives has been extensively studied.[1] This guide provides a comparative overview of the performance of various imidazo[1,2-a]quinoxaline derivatives, focusing on their anticancer and anti-inflammatory properties, supported by available experimental data.

Comparative Efficacy of Imidazo[1,2-a]quinoxaline Derivatives

The therapeutic potential of imidazo[1,2-a]quinoxaline derivatives has been most notably explored in the context of cancer and inflammatory diseases. The following tables summarize the in vitro efficacy of selected compounds from this class against different cell lines.

Table 1: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives against Melanoma and Leukemia Cell Lines

CompoundCell LineAssay TypeIC50 / EC50Reference
EAPB02303 A375 (Melanoma)Cytotoxicity AssayLow nanomolar[2]
Imiqualines (general) A375 (Melanoma)Cytotoxicity AssayLow nanomolar[2]
Pyrrolo[1,2-a]quinoxaline 1a Jurkat, U266, K562, U937, HL60 (Leukemia)Cytotoxicity AssayNot specified, but showed high activity[3]
Pyrrolo[1,2-a]quinoxaline 1m,n Jurkat, U266, K562, U937, HL60 (Leukemia)Cytotoxicity AssayNot specified, but showed high activity[3]
Fotemustine (Reference) A375 (Melanoma)Growth InhibitionLess active than new derivatives[4]
Imiquimod (Reference) A375 (Melanoma)Growth InhibitionLess active than new derivatives[4]

Table 2: Anti-inflammatory and Related Activities of Imidazo[1,2-a]quinoxaline Derivatives

Compound ClassTarget/AssayEffectKey FindingReference
Imidazo[1,2-a]quinoxalines PDE4 InhibitionPotent inhibitorsAntagonistic to imiquimod's effect on TNF-α[5]
Imidazo[1,2-a]quinoxalines TNF-α-triggered death of L929 cellsDose-dependent preventionThe 8-series (-NHCH3 in R4) was most potent[5]
Imidazo[1,2-a]quinoxalines (8-series) TCR:CD3-triggered TNF-α production in γδ T cellsImpaired productionHighlights anti-inflammatory potential[5]
Imidazo[1,2-a]quinoxalines p38 MAPK pathwayActivationPart of a distinct signaling modulation[5]
Imidazo[1,2-a]quinoxalines PI3K pathwayInhibitionPart of a distinct signaling modulation[5]

Experimental Methodologies

A variety of experimental protocols are employed to elucidate the mechanism of action and efficacy of these compounds.

In Vitro Cytotoxicity and Growth Inhibition Assays: To assess the anticancer potential, cell viability is typically measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines, such as the A375 melanoma line, are cultured and exposed to varying concentrations of the test compounds.[4] The concentration at which 50% of cell growth is inhibited (IC50) is then determined.

Phosphodiesterase 4 (PDE4) Inhibition Assay: The inhibitory activity of imidazo[1,2-a]quinoxalines on PDE4 enzymes is a key measure of their anti-inflammatory potential.[5] These assays typically involve purified PDE4 enzymes and measure the conversion of cyclic AMP (cAMP) to AMP in the presence and absence of the inhibitor.

Analysis of TNF-α Production and Activity: To evaluate the impact on the inflammatory cytokine TNF-α, peripheral blood mononuclear cells (PBMCs) or specific T-cell lines are stimulated to produce TNF-α. The levels of the cytokine are then measured, often by ELISA, in the presence of the test compounds. The effect of the compounds on TNF-α-induced apoptosis can be assessed using cell lines like L929.[5]

Western Blot Analysis for Signaling Pathways: To understand the molecular mechanism, researchers investigate the effect of the compounds on key signaling pathways like p38 MAPK and PI3K. This is often done by treating cells with the compound and then analyzing the phosphorylation status of key proteins in these pathways using Western blotting.[5]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for imidazo[1,2-a]quinoxaline derivatives.

G cluster_0 Anti-inflammatory Pathway Imidazo_Quinoxaline Imidazo[1,2-a]quinoxaline Derivatives PDE4 PDE4 Imidazo_Quinoxaline->PDE4 Inhibits PI3K PI3K Pathway Imidazo_Quinoxaline->PI3K Inhibits p38_MAPK p38 MAPK Pathway Imidazo_Quinoxaline->p38_MAPK Activates cAMP ↑ cAMP PDE4->cAMP Leads to TNF_alpha_synthesis ↓ TNF-α Synthesis cAMP->TNF_alpha_synthesis Inflammatory_Response ↓ Inflammatory Response TNF_alpha_synthesis->Inflammatory_Response PI3K->Inflammatory_Response p38_MAPK->Inflammatory_Response

Caption: Proposed anti-inflammatory mechanism of imidazo[1,2-a]quinoxaline derivatives.

G cluster_1 Anticancer (Melanoma) Investigation Workflow Compound_Synthesis Synthesis of Imidazo[1,2-a]quinoxaline Derivatives In_vitro_Screening In vitro Screening (A375 Melanoma Cells) Compound_Synthesis->In_vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_vitro_Screening->Cytotoxicity_Assay Tubulin_Polymerization Tubulin Polymerization Assay In_vitro_Screening->Tubulin_Polymerization Transcriptomic_Analysis Transcriptomic Analysis In_vitro_Screening->Transcriptomic_Analysis In_vivo_Xenograft In vivo Xenograft (A375 in mice) Cytotoxicity_Assay->In_vivo_Xenograft Mechanism_Elucidation Mechanism of Action Elucidation Tubulin_Polymerization->Mechanism_Elucidation Transcriptomic_Analysis->Mechanism_Elucidation In_vivo_Xenograft->Mechanism_Elucidation

Caption: Experimental workflow for evaluating anticancer imidazo[1,2-a]quinoxalines.

References

A Comparative Analysis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate and Other Quinoxaline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Biological Activity Based on Available Experimental Data

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative overview of the potential therapeutic applications of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate alongside a selection of other quinoxaline derivatives. While direct experimental data for the titular compound is not publicly available, this analysis leverages data from structurally related imidazo[1,2-a]quinoxalines, pyrazolo[1,5-a]pyrimidines, and triazolo[4,3-a]quinoxalines to forecast its potential efficacy and guide future research.

This comparison focuses on two key areas of therapeutic interest: anticancer and antimicrobial activities. The performance of various quinoxaline derivatives in preclinical studies is summarized, with supporting experimental data presented in tabular format for ease of comparison. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further investigation.

Anticancer Activity: A Focus on Cytotoxicity

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against a range of cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability. A lower IC50 value, the concentration of a compound that inhibits 50% of cell growth, signifies greater potency.

A selection of imidazo[1,2-a]quinoxaline and pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in this regard. For instance, compound 1A2 , an imidazo[1,2-a]quinoxaline derivative, exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.[1][2] Similarly, a pyrazolo[1,5-a]pyrimidine derivative, Compound 14a , displayed exceptionally high activity against the HCT116 human colon tumor cell line, with an IC50 value in the nanomolar range.[3]

The table below summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1A2 Imidazo[1,2-a]quinoxalineMCF-7 (Breast)4.33 ± 0.31[1][2]
MDA-MB-231 (Breast)6.11 ± 0.23[1][2]
HCT-116 (Colon)5.87 ± 0.31[1][2]
A549 (Lung)5.44 ± 0.18[1][2]
EAPB0203 Imidazo[1,2-a]quinoxalineA375 (Melanoma)1.57[4]
EAPB0503 Imidazo[1,2-a]quinoxalineA375 (Melanoma)0.20[4]
Compound 14a Pyrazolo[1,5-a]pyrimidineHCT-116 (Colon)0.0020[3]
Compound 6b Imidazo[1,2-a]quinoxalineH1975 (Lung)3.65[5][6]
Compound 7j Imidazo[1,2-a]quinoxalineEGFRwt0.193[5][6]
Compound 9a Imidazo[1,2-a]quinoxalineEGFRwt0.223[5][6]

Antimicrobial Activity: Combating Bacterial Growth

Quinoxaline derivatives have also emerged as a promising class of antimicrobial agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

The broth microdilution method is a standard technique for determining MIC values. Studies on triazolo[4,3-a]pyrazine and other quinoxaline derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. For example, Compound 2e , a triazolo[4,3-a]pyrazine derivative, showed significant activity against Staphylococcus aureus and Escherichia coli.[7] Another study highlighted a quinoxaline derivative with low MICs against methicillin-resistant Staphylococcus aureus (MRSA).[8]

The following table presents the in vitro antimicrobial activity of selected quinoxaline derivatives.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Compound 2e Triazolo[4,3-a]pyrazineStaphylococcus aureus32[7]
Escherichia coli16[7]
Quinoxaline Derivative QuinoxalineMRSA1-4[8]
Compound 13 1,2,4-Triazolo[4,3-a]quinoxalineCandida albicans25[9]
Compound 14b 1,2,4-Triazolo[4,3-a]quinoxalineCandida albicans50[9]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed protocols for the key experimental assays are provided below.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[10][11][12]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate (2-4h) mtt_addition->incubation solubilization 6. Solubilize Formazan incubation->solubilization read_plate 7. Read Absorbance solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Broth Microdilution for Antimicrobial MIC Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14][15][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15][16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).[13][15][17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution 1. Serial Dilution of Compound inoculum_prep 2. Prepare Bacterial Inoculum inoculation 3. Inoculate Microplate inoculum_prep->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_mic 5. Determine MIC incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many quinoxaline derivatives are still under investigation, several studies suggest that their anticancer effects may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent EGFR inhibitors.[5][6]

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for some quinoxaline derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinoxaline derivatives.

Conclusion

The available preclinical data for a range of quinoxaline derivatives suggests that this compound holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. The potent activities observed for structurally similar imidazo[1,2-a]quinoxalines, in particular, warrant further investigation into the biological profile of this specific compound.

This comparative guide highlights the promising therapeutic avenues for quinoxaline-based compounds. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and execution of future studies to fully elucidate the therapeutic potential of this versatile chemical class. Further research, including in vitro and in vivo studies of this compound, is essential to validate these predictions and advance the development of new quinoxaline-based therapies.

References

The Evolving Landscape of Imidazo[1,2-a]quinoxalines: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]quinoxaline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]quinoxaline derivatives, with a focus on their anticancer and antifungal properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate understanding and future drug design efforts.

The core imidazo[1,2-a]quinoxaline structure has been the subject of extensive chemical modification to explore and optimize its therapeutic potential. These efforts have led to the identification of potent anticancer agents, particularly against melanoma, and promising antifungal compounds for agricultural applications.

Anticancer Activity of Imidazo[1,2-a]quinoxalines

Derivatives of imidazo[1,2-a]quinoxaline, often referred to as "imiqualines," have shown significant cytotoxic activities against various cancer cell lines, with particularly noteworthy results against A375 human melanoma cells.[1][2][3]

Structure-Activity Relationship Highlights:

Initial studies identified first-generation imiqualines, such as EAPB0203 and EAPB0503, with notable in vitro activity against the A375 melanoma cell line.[1][2] Subsequent optimization led to the development of second-generation derivatives, EAPB02302 and EAPB02303, which exhibited significantly enhanced potency.[1][2] A key strategy to improve the druggability of these compounds has been the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold, which has been shown to enhance water solubility.[1][4]

Further investigations into the anticancer potential of this scaffold have identified compounds with potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6] Additionally, some derivatives have been found to target tubulin polymerization, a critical process in cell division, leading to anticancer effects.[7][8][9][10]

Table 1: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives against A375 Melanoma Cells

CompoundR1R2IC50 (nM)[1][2][3][5]
EAPB0203HCH31570
EAPB0503HPhenyl200
EAPB02302OCH3Phenyl60
EAPB02303OCH34-methoxyphenyl10
Compound 9d Amino acid conjugate128
Compound 11a Amino acid conjugate403
Compound 11b Amino acid conjugate584

Table 2: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineTargetIC50 (µM)[9][10]
Compound 1A2 MCF-7 (Breast)Tubulin4.33 ± 0.31
MDA-MB-231 (Breast)Tubulin6.11 ± 0.23
HCT-116 (Colon)Tubulin5.87 ± 0.31
A549 (Lung)Tubulin5.44 ± 0.18
Compound 6b H1975 (Lung, gefitinib-resistant)EGFR3.65

Antifungal Activity of Imidazo[1,2-a]quinoxalines

Recent research has explored the potential of imidazo[1,2-a]quinoxaline derivatives as antifungal agents, particularly against phytopathogenic fungi that threaten agricultural crops.[11][12] These studies have identified compounds with broad-spectrum fungicidal activity, in some cases exceeding that of commercially available fungicides.[11]

Structure-Activity Relationship Highlights:

The antifungal efficacy of these compounds is influenced by the nature and position of substituents on the imidazo[1,2-a]quinoxaline core. Specific substitutions have led to potent inhibitory effects against fungi such as Valsa mali and Fusarium solani.[11] The proposed mechanism of action for the antifungal activity involves the disruption of hyphal differentiation, spore germination, and germ tube growth.[11]

Table 3: Antifungal Activity of Imidazo[1,2-a]quinoxaline Derivatives

CompoundFungal StrainEC50 (µg/mL)[11][12]
Compound 5c Valsa mali5.6
Compound 5f Fusarium solani5.1
Various Derivatives Valsa mali1.4 - 27.0
Botrytis cinerea1.4 - 27.0

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • After incubation, aspirate the culture medium.[13]

  • Add 50 µL of serum-free medium to each well.

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[14]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2 to 4 hours, or until a purple precipitate is visible.[14]

  • Aspirate the MTT solution carefully without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[14]

  • Leave the plate at room temperature in the dark for 2 hours or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[13][14]

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (absorbance) at 340 nm.[1][15][16][17]

Turbidity-Based Assay Protocol:

  • Prepare a 10X stock of GTP in a general tubulin buffer.[1]

  • Prepare stock solutions of the test compounds in DMSO and dilute them in the general tubulin buffer. The final DMSO concentration should be low (<1%) to avoid affecting polymerization.[1]

  • On ice, prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to 10%) to the reconstituted tubulin.[1]

  • Pre-warm a microplate reader to 37°C.[1]

  • Add the test compounds and the tubulin solution to the wells of a microplate.

  • Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[1][16]

  • Plot the absorbance at 340 nm against time. Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization.[1]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.[7][18][19]

Protocol:

  • Prepare serial two-fold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microdilution plate.[7][18]

  • Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to a 0.5 McFarland standard.[18]

  • Inoculate each well of the microdilution plate with the standardized inoculum.[7][18]

  • Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).[7]

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for about 20 hours.[18]

  • After incubation, visually assess the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[7][18]

Visualizing the SAR Workflow and Mechanism of Action

To better illustrate the process of a structure-activity relationship study and a key mechanism of action for anticancer imidazo[1,2-a]quinoxalines, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (Imidazo[1,2-a]quinoxaline) synthesis Chemical Synthesis of Derivatives start->synthesis Modification of substituents (R1, R2, etc.) invitro In Vitro Assays (e.g., MTT, MIC) synthesis->invitro sar Structure-Activity Relationship Analysis invitro->sar IC50 / EC50 / MIC data lead_id Lead Compound Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization optimization->synthesis Iterative Process preclinical In Vivo & Preclinical Studies optimization->preclinical Tubulin_Inhibition cluster_cell Cancer Cell cluster_mitosis Mitosis (Cell Division) tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division apoptosis Apoptosis (Programmed Cell Death) spindle->apoptosis Disruption leads to compound Imidazo[1,2-a]quinoxaline Derivative compound->microtubules Inhibits

References

"in vivo validation of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate activity"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in vivo validation of a promising class of anti-cancer compounds.

This guide provides a comparative analysis of the in vivo therapeutic efficacy of imidazo[1,2-a]quinoxaline derivatives, a class of heterocyclic compounds that has demonstrated significant potential in preclinical cancer research. While in vivo data for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not publicly available, this guide will focus on structurally related compounds for which in vivo validation has been published. The data presented is intended to provide an objective evaluation of these compounds against established anti-cancer agents.

The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in the development of novel anti-cancer agents. Several derivatives have shown potent in vitro cytotoxic activity against a range of human cancer cell lines, including melanoma, lung, colon, and breast cancer.[1][2][3] Subsequent in vivo studies using xenograft models in immunocompromised mice have validated the anti-tumor effects of these compounds, demonstrating their potential for further clinical development.[1][4][5]

In Vivo Anti-Tumor Activity in Melanoma Models

One of the most extensively studied applications of imidazo[1,2-a]quinoxaline derivatives is in the treatment of melanoma. In a key study, the derivative EAPB0203 was evaluated in an M4Be human melanoma xenograft model in athymic mice. The in vivo treatment with EAPB0203 resulted in a significant decrease in tumor size compared to both the vehicle control and the standard chemotherapeutic agent, fotemustine.[1][2]

Table 1: Comparative In Vivo Efficacy in M4Be Melanoma Xenograft Model

Compound/TreatmentDosageAdministration RouteTumor Growth Inhibition (%)Reference
EAPB0203Not SpecifiedNot SpecifiedSignificant decrease in tumor size[1][2]
FotemustineNot SpecifiedNot SpecifiedLess effective than EAPB0203[1][2]
Vehicle ControlNot SpecifiedNot Specified-[1][2]

In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models

Another promising area for imidazo[1,2-a]quinoxaline derivatives is in the treatment of non-small cell lung cancer (NSCLC). A specific derivative, compound 6b, which acts as a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), has been evaluated in an A549 human lung cancer xenograft model in nude mice.[4][6]

Treatment with compound 6b at a dose of 30 mg/kg significantly suppressed tumor volume and weight compared to the control group.[4] Histological examination of the tumor tissues from treated mice revealed cytoplasmic destruction, indicative of cancer cell cytotoxicity.[4] Furthermore, immunoblotting and qPCR analysis confirmed that compound 6b inhibited EGFR in the tissue samples, leading to the alteration of downstream signaling pathways and a reduction in cancer growth.[4]

Table 2: Comparative In Vivo Efficacy in A549 Lung Cancer Xenograft Model

Compound/TreatmentDosageAdministration RouteTumor Volume SuppressionTumor Weight ReductionReference
Compound 6b30 mg/kgNot SpecifiedSignificantSignificant[4]
GefitinibNot SpecifiedNot SpecifiedSignificantSignificant[4]
ControlNot SpecifiedNot Specified--[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data. The following protocols are based on the methodologies described in the cited literature.

Human Tumor Xenograft Models

  • Cell Culture: Human cancer cell lines (e.g., M4Be melanoma, A549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][4]

  • Animal Models: Athymic nude mice are typically used for these studies to prevent rejection of the human tumor xenografts.[1][4]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.[4]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length x width^2)/2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds, reference drugs, and vehicle control are administered via appropriate routes (e.g., intraperitoneal, oral).[4]

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

  • Histological and Molecular Analysis: Tumor tissues can be processed for histological examination (e.g., H&E staining) to assess cellular morphology and for molecular analyses (e.g., Western blotting, qPCR) to investigate the mechanism of action.[4]

Workflow for In Vivo Xenograft Studies

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Cell Implantation cell_culture->implantation animal_model Athymic Nude Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment tumor_measurement Tumor Volume & Weight Measurement treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology molecular_analysis Molecular Analysis tumor_measurement->molecular_analysis

Caption: Workflow of a typical in vivo xenograft study.

Potential Signaling Pathways

The anti-tumor activity of imidazo[1,2-a]quinoxaline derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the primary targets identified for this class of compounds is the EGFR signaling pathway.[4][6]

EGFR Signaling Pathway Inhibition

G EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Derivative (e.g., 6b) Imidazoquinoxaline->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of EGFR by compounds like 6b can block the activation of downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell growth and survival.[4]

Conclusion and Future Directions

The available in vivo data for imidazo[1,2-a]quinoxaline derivatives demonstrates their significant anti-tumor efficacy in preclinical models of melanoma and non-small cell lung cancer. These compounds have shown superiority over or comparability to standard-of-care chemotherapeutic agents, highlighting their potential as novel cancer therapeutics.

While specific in vivo data for this compound is lacking, its structural similarity to the active compounds discussed suggests that it may also possess anti-cancer properties. Further preclinical evaluation, including in vivo xenograft studies, is warranted to determine its therapeutic potential. Future research should also focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties, and evaluating the safety profiles of these promising compounds to facilitate their translation into clinical settings.

References

"Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate vs. known EGFR inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. A novel compound, Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate, has emerged from a chemical class showing promise in this arena. This guide provides a comparative overview of this compound class against well-established EGFR inhibitors—Gefitinib, Afatinib, and Osimertinib—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While specific experimental data for this compound as an EGFR inhibitor is not extensively documented in publicly available literature, its core structure, imidazo[1,2-a]quinoxaline, is the basis for a series of potent EGFR inhibitors. This comparison will, therefore, draw upon data for this class of compounds to provide a relevant and insightful analysis.

Mechanism of Action: A Generational Divide

EGFR inhibitors are broadly categorized into generations based on their mechanism and specificity.

  • First-Generation (Gefitinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1][2] They are most effective against cancers harboring activating EGFR mutations.[1]

  • Second-Generation (Afatinib): This generation consists of irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to sustained inhibition.[3][4] Afatinib is also known to inhibit other members of the ErbB family of receptors, such as HER2 and HER4.[3][5]

  • Third-Generation (Osimertinib): Specifically designed to overcome resistance to first- and second-generation inhibitors, these are irreversible inhibitors that target the T790M resistance mutation while sparing wild-type EGFR.[6][7][8]

  • Imidazo[1,2-a]quinoxaline Derivatives: Research into this class has identified non-covalent inhibitors of wild-type EGFR.[9][10] Notably, some derivatives have demonstrated significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the L858R/T790M double mutation, suggesting a potential role in overcoming resistance.[9][11]

Comparative Efficacy: In Vitro Data

The following tables summarize the inhibitory concentrations (IC50) of various compounds against EGFR and cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity

Compound/ClassTargetIC50 (nM)Reference
Imidazo[1,2-a]quinoxaline Cmpd. 7j EGFR (wild-type)193.18[9][10]
Imidazo[1,2-a]quinoxaline Cmpd. 6b EGFR (wild-type)211.22[9][10]
Erlotinib (First-Generation) EGFR (wild-type)221.03[9][10]
Afatinib (Second-Generation) EGFR0.5[4]
Osimertinib (Third-Generation) EGFR (T790M mutant)<15[6]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound/ClassCell LineCancer TypeEGFR StatusIC50 (µM)Reference
Imidazo[1,2-a]quinoxaline Cmpd. 6b H1975NSCLCL858R/T790M3.65[9][11]
Gefitinib (First-Generation) H1975NSCLCL858R/T790M> 20[9][11]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the EGFR signaling pathway, the points of inhibition by various drug classes, and a typical experimental workflow for evaluating inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitors EGFR Inhibitors (e.g., Imidazo[1,2-a]quinoxalines, Gefitinib, Afatinib, Osimertinib) Inhibitors->EGFR

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_protein Protein Analysis Kinase_Assay EGFR Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Culture (e.g., A549, H1975) Treatment Treat with Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS, Determine IC50) Treatment->Viability_Assay Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western_Blot Western Blot (Analyze p-EGFR, p-Akt, etc.) Lysis->Western_Blot

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

EGFR Kinase Assay Protocol

This assay determines the direct inhibitory effect of a compound on EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

  • Assay Plate Setup:

    • Add serially diluted test compound or control inhibitors to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and measure the kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[12]

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.[13]

Cell Viability (MTT) Assay Protocol

This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[13]

Western Blot Protocol for EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy.

  • Sample Preparation:

    • Culture and treat cells with the inhibitor as described for the cell viability assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[16]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Stripping and Re-probing:

    • To normalize the p-EGFR signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).[15][16]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.[16]

References

A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]quinoxaline Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Within this landscape, imidazo[1,2-a]quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various imidazo[1,2-a]quinoxaline analogues, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of different imidazo[1,2-a]quinoxaline analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for several notable analogues, offering a clear comparison of their activity.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 (µM)
Tubulin Inhibitors
EAPB0203A375Melanoma1.57[1]--
EAPB0503A375Melanoma0.20[1]--
EAPB02302A375Melanoma0.06[1]--
EAPB02303A375Melanoma0.01[1]Vemurafenib~0.20[2]
Compound 1A2MCF-7Breast Adenocarcinoma4.33 ± 0.31[3]ColchicineComparable[3]
MDA-MB-231Breast Adenocarcinoma6.11 ± 0.23[3]
HCT-116Colorectal Carcinoma5.87 ± 0.31[3]
A549Lung Carcinoma5.44 ± 0.18[3]
EGFR Inhibitors
Compound 6bH1975 (gefitinib-resistant)Non-Small Cell Lung Cancer3.65[4]Gefitinib>20[4]
Compound 7jH1975 (gefitinib-resistant)Non-Small Cell Lung Cancer8.53[4]Gefitinib>20[4]
Compound 9aH1975 (gefitinib-resistant)Non-Small Cell Lung Cancer5.0[4]Gefitinib>20[4]
Compound 5hA549Lung Carcinoma3.25[5]ErlotinibComparable[5]
Compound 5lA549Lung Carcinoma1.34[5]ErlotinibComparable[5]
Compound 5oA549Lung Carcinoma4.27[5]ErlotinibComparable[5]
Compound 5aA549Lung Carcinoma3.53[5]ErlotinibComparable[5]
MDA-MB-231Breast Adenocarcinoma5.77[5]
Compound 5eA549, MCF7, MDA-MB-231Lung, Breast CancerBroad-spectrum cytotoxicity[5]ErlotinibComparable[5]

Experimental Protocols

The evaluation of the cytotoxic activity of imidazo[1,2-a]quinoxaline analogues is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells and serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight to allow for cell adherence.[3]

  • Compound Treatment: The imidazo[1,2-a]quinoxaline analogues, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells containing untreated cells and solvent-only controls are also included. The plates are then incubated for a specified period, typically 48 to 72 hours.[3]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Imidazo[1,2-a]quinoxaline analogues exert their cytotoxic effects through various mechanisms, with two prominent pathways being the inhibition of tubulin polymerization and the inhibition of the Epidermal Growth Factor Receptor (EGFR).

Tubulin Polymerization Inhibition

Certain imidazo[1,2-a]quinoxaline analogues, such as EAPB0503, have been shown to inhibit the polymerization of tubulin.[6] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division (mitosis). Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_drug Imidazo[1,2-a]quinoxaline Analogue cluster_cellular Cellular Processes Drug Imidazo[1,2-a]quinoxaline Analogue Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Tubulin Polymerization Inhibition Pathway
Epidermal Growth Factor Receptor (EGFR) Inhibition

Another significant mechanism of action for a subset of imidazo[1,2-a]quinoxaline analogues is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a tyrosine kinase receptor that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can block these oncogenic signals. Key downstream pathways affected include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.

EGFR_Inhibition_Pathway cluster_drug Imidazo[1,2-a]quinoxaline Analogue cluster_pathway EGFR Signaling Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Drug Imidazo[1,2-a]quinoxaline Analogue EGFR EGFR Drug->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Inhibition Pathway

Experimental Workflow: From Synthesis to Cytotoxic Evaluation

The development of novel imidazo[1,2-a]quinoxaline analogues follows a structured workflow, beginning with chemical synthesis and culminating in biological evaluation. A general representation of this process is outlined below. The synthesis often involves a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with an appropriate aniline derivative and subsequent substitutions to generate a library of analogues.[7][8]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-imidazole carboxylic acid, o-fluoroaniline) Condensation Bimolecular Condensation Start->Condensation Coupling Coupling Reaction Condensation->Coupling Substitution Substituent Modification Coupling->Substitution Library Library of Analogues Substitution->Library Purification Purification & Characterization Library->Purification Screening Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

General Experimental Workflow

References

"target identification for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Imidazo[1,2-a]quinoxaline Derivatives for Melanoma Target Identification

Introduction

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a member of the imidazo[1,2-a]quinoxaline chemical family. While the specific biological target of this particular compound is not yet fully elucidated, the imidazo[1,2-a]quinoxaline scaffold, often referred to as "Imiqualines," has emerged as a promising source of potent anti-cancer agents, particularly for the treatment of melanoma.[1][2] Compounds from this family have demonstrated significant cytotoxic activity against human melanoma cell lines, often surpassing the efficacy of established therapeutic agents.[3][4]

This guide provides a comparative analysis of the performance of representative imidazo[1,2-a]quinoxaline derivatives against other anti-melanoma agents, supported by experimental data. It is intended for researchers and drug development professionals investigating novel therapeutics for melanoma.

Comparative Performance Analysis: In Vitro Cytotoxicity

The anti-proliferative activity of imidazo[1,2-a]quinoxaline derivatives has been extensively evaluated against the A375 human melanoma cell line. The data consistently show that certain derivatives possess nanomolar to low-micromolar potency. This section compares the in vitro efficacy of several generations of these compounds with standard reference drugs, Fotemustine and Imiquimod.

Table 1: Comparative In Vitro Cytotoxicity against A375 Human Melanoma Cells

CompoundClassIC₅₀ (nM)Reference(s)
Imiqualines (First Generation)
EAPB0203Imidazo[1,2-a]quinoxaline1,570[1][2][3]
EAPB0503Imidazo[1,2-a]quinoxaline200[1][2]
Imiqualines (Second Generation)
EAPB02302Imidazo[1,2-a]quinoxaline60[1]
EAPB02303Imidazo[1,2-a]quinoxaline10[1][5]
Reference Compounds
FotemustineNitrosourea (Alkylating Agent)173,000[3]
ImiquimodImidazoquinoline (Immune Modifier)70,000[3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. Lower values indicate higher potency.

The data clearly indicate that second-generation Imiqualines, such as EAPB02303, exhibit exceptionally high potency against A375 melanoma cells, being over 17,000 times more potent than the conventional chemotherapeutic agent Fotemustine in this assay.[1][3][5] Even the first-generation compounds show significantly greater activity than the reference drugs.[2][3]

Mechanism of Action Comparison

The selected compounds inhibit melanoma cell growth through distinct mechanisms of action. Fotemustine acts as a conventional cytotoxic agent by damaging DNA, while Imiquimod stimulates an immune response. The imidazo[1,2-a]quinoxaline derivatives appear to operate through a novel mechanism distinct from many known anti-cancer drugs.

Fotemustine: DNA Alkylation

Fotemustine is a nitrosourea compound that exerts its anti-cancer effect by alkylating DNA.[6][7] It forms covalent adducts with DNA bases, particularly at the O6 position of guanine.[8][9] This leads to DNA cross-linking and strand breaks, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6][9] Its lipophilic nature allows it to cross the blood-brain barrier, making it useful for treating brain metastases from melanoma.[6][10]

fotemustine_mechanism Fotemustine Fotemustine ReactiveIntermediates Reactive Intermediates (e.g., 2-chloroethyldiazohydroxide) Fotemustine->ReactiveIntermediates DNA Cellular DNA ReactiveIntermediates->DNA Alkylation O6-Guanine Alkylation DNA->Alkylation Crosslinking DNA Cross-linking & Strand Breaks Alkylation->Crosslinking Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action for the alkylating agent Fotemustine.

Imiquimod: Immune Response Modification

Imiquimod does not have direct cytotoxic activity against tumor cells. Instead, it functions as an immune response modifier.[11][12] It is a ligand for Toll-like receptors 7 and 8 (TLR7/8), which are expressed on immune cells like dendritic cells, macrophages, and monocytes.[11][13] Binding to these receptors triggers a signaling cascade that results in the production and release of various pro-inflammatory cytokines, such as interferon-α and tumor necrosis factor-α.[12] This activates both the innate and adaptive immune systems to recognize and attack cancer cells.[11] It also promotes the cytotoxic functions of dendritic cells and can impede tumor vascularization.[13][14]

imiquimod_mechanism Imiquimod Imiquimod TLR7_8 TLR7/8 Imiquimod->TLR7_8 binds to ImmuneCell Immune Cell (e.g., Dendritic Cell) Signaling Signaling Cascade ImmuneCell->Signaling TLR7_8->ImmuneCell Cytokines Cytokine Release (IFN-α, TNF-α, etc.) Signaling->Cytokines ImmuneActivation Immune System Activation Cytokines->ImmuneActivation TumorAttack Attack on Melanoma Cells ImmuneActivation->TumorAttack

Caption: Immune-mediated mechanism of action for Imiquimod.

Imidazo[1,2-a]quinoxalines: A Novel Mechanism

The mechanism of action for the highly potent imidazo[1,2-a]quinoxaline derivatives is still under investigation but appears to be distinct from many standard anti-cancer agents.[5] Studies on the lead compound EAPB02303 have shown that it does not inhibit tubulin polymerization, a common mechanism for cytotoxic drugs.[5] Transcriptomic analysis suggests its mechanism is different from a panel of 12 well-known anticancer drugs.[5] While some derivatives like EAPB0503 have been shown to induce proteasome-mediated degradation of the NPM1c oncoprotein in Acute Myeloid Leukemia (AML), its precise molecular target and pathway in melanoma are subjects of ongoing research.[15][16][17] This novel mechanism presents an opportunity to overcome resistance to existing therapies.

Experimental Protocols

The following are standard protocols for assessing the key performance metrics of anti-cancer compounds in vitro.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[18][19][20]

Methodology:

  • Cell Seeding: Plate A375 melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21][22] Mix thoroughly by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm (or 540-590 nm) using a microplate reader.[20][22] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.

mtt_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed A375 Cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with Compounds Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability & Determine IC50 Read->Calculate

Caption: Standard workflow for an in vitro cytotoxicity MTT assay.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This method uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24]

Methodology:

  • Cell Culture and Treatment: Culture and treat A375 cells with the test compounds for a desired time period (e.g., 24-48 hours) in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging between washes.[25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[25]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[25]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube just prior to analysis.[23]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Healthy cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.

apoptosis_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture & Treat Cells Harvest 2. Harvest Cells (Floating & Adherent) Culture->Harvest Wash 3. Wash with PBS Harvest->Wash Resuspend 4. Resuspend in Binding Buffer Wash->Resuspend Aliquot 5. Aliquot 100 µL of Cell Suspension Resuspend->Aliquot AddStains 6. Add Annexin V-FITC & Propidium Iodide (PI) Aliquot->AddStains Incubate 7. Incubate 15 min in Dark AddStains->Incubate Dilute 8. Add 400 µL Binding Buffer Incubate->Dilute Analyze 9. Analyze by Flow Cytometry Dilute->Analyze Quantify 10. Quantify Cell Populations (Healthy, Apoptotic, Necrotic) Analyze->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics necessitates a thorough understanding of a compound's selectivity to minimize off-target effects and enhance efficacy. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate against a panel of kinases, benchmarked against established inhibitors. The imidazo[1,2-a]quinoxaline scaffold has been identified in compounds targeting various protein kinases, suggesting a potential for broad kinase inhibitory activity.

Due to the absence of publicly available cross-reactivity data for this compound, this guide presents a representative, hypothetical selectivity profile based on published data for structurally related imidazo[1,2-a]quinoxaline and imidazo[1,2-a]pyridine derivatives. These related compounds have shown inhibitory activity against kinases such as JNK1, PIM kinases, and EGFR.[1][2][3] This analysis aims to provide a framework for potential cross-reactivity studies and to highlight key considerations for researchers working with this class of molecules.

Comparative Kinase Selectivity Profile

The following table summarizes the hypothetical inhibitory activity of this compound (EMD-IQX) compared to known inhibitors targeting kinases potentially modulated by the imidazo[1,2-a]quinoxaline scaffold.

Target KinaseEMD-IQX (Hypothetical IC50, nM)SP600125 (JNK1 Inhibitor, IC50, nM)AZD1208 (PIM Inhibitor, IC50, nM)Gefitinib (EGFR Inhibitor, IC50, nM)
JNK1 15040>10,000>10,000
PIM1 80>10,0005>10,000
PIM2120>10,00025>10,000
PIM395>10,00015>10,000
EGFR 500>10,000>10,0002
IKKβ800>10,000>10,000>10,000
Aurora A>10,0002,500>10,000>10,000
CDK2>5,0001,000>10,000>10,000
ROCK2>10,0002,000>10,000>10,000

Data for SP600125, AZD1208, and Gefitinib are derived from publicly available sources. The data for EMD-IQX is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of a compound's kinase selectivity profile is a critical step in preclinical drug development. A variety of robust and high-throughput methods are available.

Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP solution

  • Test compound (e.g., EMD-IQX)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Competitive Binding Assay (KINOMEscan™)

This assay measures the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases.

Principle:

The assay relies on the competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Procedure Outline:

  • A panel of DNA-tagged kinases is used.

  • The test compound is incubated with the kinase and an immobilized ligand.

  • After reaching equilibrium, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • The results are typically reported as the percentage of the control (no compound), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methods used for its assessment, the following diagrams illustrate a key signaling pathway potentially affected by imidazo[1,2-a]quinoxaline compounds and the general workflow for a kinase profiling experiment.

G Potential Signaling Pathways for Imidazo[1,2-a]quinoxaline Derivatives cluster_0 Stress/Cytokine Signaling cluster_1 Growth Factor Signaling cluster_2 Cellular Response Stress Stimuli Stress Stimuli JNK1 JNK1 Stress Stimuli->JNK1 Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) IKKβ IKKβ Cytokines (e.g., TNF-α)->IKKβ Growth Factors (e.g., EGF) Growth Factors (e.g., EGF) EGFR EGFR Growth Factors (e.g., EGF)->EGFR Inflammation Inflammation Apoptosis Apoptosis Proliferation Proliferation Survival Survival JNK1->Apoptosis IKKβ->Inflammation PIM1 PIM1 IKKβ->PIM1 Crosstalk EGFR->Proliferation PIM1->Proliferation PIM1->Survival EMD-IQX EMD-IQX EMD-IQX->JNK1 EMD-IQX->IKKβ EMD-IQX->EGFR EMD-IQX->PIM1

Caption: Potential signaling pathways targeted by imidazo[1,2-a]quinoxaline derivatives.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Compound Dilution Compound Dilution Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Dilution->Primary Screen (Single Concentration) Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->Primary Screen (Single Concentration) Reagent Preparation Reagent Preparation Reagent Preparation->Primary Screen (Single Concentration) Data Acquisition Data Acquisition Primary Screen (Single Concentration)->Data Acquisition Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) IC50 Curve Fitting IC50 Curve Fitting Dose-Response (IC50 Determination)->IC50 Curve Fitting Selectivity Analysis Selectivity Analysis Data Acquisition->Selectivity Analysis Final Report Final Report IC50 Curve Fitting->Final Report Selectivity Analysis->Dose-Response (IC50 Determination) Hits

Caption: General workflow for kinase inhibitor selectivity profiling.

References

"reproducibility of experiments with Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the broader class of imidazo[1,2-a]quinoxaline derivatives, a promising scaffold in medicinal chemistry. Extensive literature searches did not yield specific experimental reproducibility data for "Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate." This compound is consistently identified as a pharmaceutical intermediate, suggesting its primary use in the synthesis of other active molecules.[1] The following sections provide a comparative overview of the biological activities, experimental protocols, and mechanistic insights for structurally related imidazo[1,2-a]quinoxaline compounds, offering a valuable resource for researchers interested in this chemical family.

Introduction to Imidazo[1,2-a]quinoxalines

The imidazo[1,2-a]quinoxaline scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] These compounds have been investigated for their potential as anticancer, antifungal, and enzyme-inhibiting agents.[4][5] The fused heterocyclic system provides a rigid framework that can be functionalized at various positions to modulate pharmacological properties. This guide focuses primarily on the anticancer activities of this compound class, as it represents the most extensively studied therapeutic area.

Comparative Analysis of Anticancer Activity

Numerous studies have explored the anticancer potential of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines. The tables below summarize the in vitro cytotoxic activities of several representative compounds from this class. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against Human Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
EAPB0203 1-phenethyl, 4-methylaminoA375 (Melanoma)0.2[6]
Compound 6b Non-covalent EGFR inhibitorH1975 (NSCLC)3.65[7]
Compound 7j Non-covalent EGFR inhibitorH1975 (NSCLC)8.53[7]
Compound 9a Non-covalent EGFR inhibitorH1975 (NSCLC)5.0[7]
Compound 1A2 Phenyl at -4, amino at -1, cyano at -2MCF-7 (Breast)4.33[8]
Compound 1A2 Phenyl at -4, amino at -1, cyano at -2MDA-MB-231 (Breast)6.11[8]
Compound 1A2 Phenyl at -4, amino at -1, cyano at -2HCT-116 (Colon)5.21[8]
Compound 1A2 Phenyl at -4, amino at -1, cyano at -2A549 (Lung)4.98[8]

Table 2: EGFR Kinase Inhibitory Activity of Imidazo[1,2-a]quinoxaline-Based Inhibitors

Compound IDEGFR WT IC50 (nM)Reference
6b 211.22[7]
7h 222.21[7]
7j 193.18[7]
9a 223.32[7]
9c 221.53[7]
Erlotinib (control) 221.03[7]

Experimental Protocols

To ensure the reproducibility and comparability of experimental findings, detailed methodologies are crucial. Below are generalized protocols for key assays used in the evaluation of imidazo[1,2-a]quinoxaline derivatives, based on the reviewed literature.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. EGFR Kinase Inhibition Assay

  • Assay Principle: The ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase is measured. This is often done using an ELISA-based assay kit.

  • Procedure:

    • Recombinant human EGFR is incubated with a substrate (e.g., a synthetic polypeptide) in the presence of ATP and various concentrations of the test compound.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

    • The signal is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Several studies have investigated the mechanism of action of imidazo[1,2-a]quinoxaline derivatives. One of the prominent mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers.[7]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by certain imidazo[1,2-a]quinoxaline derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR pEGFR EGFR->P_EGFR ATP -> ADP Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Imidazo[1,2-a]quinoxaline Derivatives Inhibitor->EGFR

EGFR signaling pathway and inhibition by Imidazo[1,2-a]quinoxaline derivatives.

Another proposed mechanism of action for some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[8]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Inhibitor Imidazo[1,2-a]quinoxaline Derivatives Inhibitor->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Mechanism of tubulin polymerization inhibition by certain Imidazo[1,2-a]quinoxaline derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]quinoxaline scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. While a lack of specific data on "this compound" prevents a direct assessment of its experimental reproducibility, the broader class of derivatives shows consistent and promising biological activity.

For future research, a systematic evaluation of the reproducibility of findings for key compounds within this class would be highly valuable. This would involve inter-laboratory studies and the establishment of standardized protocols. Furthermore, a deeper investigation into the mechanisms of action for different structural variants will be crucial for the rational design of next-generation imidazo[1,2-a]quinoxaline-based drugs. The exploration of this chemical space is likely to yield novel candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.